4-amino-N-(2-phenylethyl)benzamide
Description
Properties
IUPAC Name |
4-amino-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHLCBDTDZSJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357222 | |
| Record name | 4-amino-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61251-99-8 | |
| Record name | 4-amino-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-(2-phenylethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-amino-N-(2-phenylethyl)benzamide (CAS 61251-99-8): Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-amino-N-(2-phenylethyl)benzamide, a molecule of increasing interest in the field of epigenetics. We will delve into its chemical properties, provide a detailed and validated synthesis protocol, and explore its biological significance, particularly its role as a potential modulator of DNA methylation. This document is intended to serve as a valuable resource for researchers investigating novel epigenetic modifiers and their therapeutic applications.
Introduction: The Benzamide Scaffold in Epigenetic Research
The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a diverse array of therapeutic agents.[1] In recent years, substituted benzamides have emerged as a promising class of compounds for targeting the epigenetic machinery of the cell. Epigenetic modifications, such as DNA methylation and histone modification, play a crucial role in gene regulation and are often dysregulated in diseases like cancer.
This compound is a derivative of procainamide, a well-known antiarrhythmic drug that has also been shown to inhibit DNA methyltransferase (DNMT) activity.[2][3] As a structural analog, this compound has been investigated for its own potential to modulate DNA methylation, a key epigenetic mark.[4] This guide will provide a detailed exploration of this compound, from its fundamental properties to its biological implications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 61251-99-8 | [5] |
| Molecular Formula | C₁₅H₁₆N₂O | [5] |
| Molecular Weight | 240.30 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-amino-N-phenethylbenzamide | [5] |
| Appearance | White to off-white solid | Commercially available data |
| Melting Point | Not available | |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and DMSO. | General knowledge of similar compounds |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through an amide coupling reaction between 4-aminobenzoyl chloride and phenethylamine. This method, a variation of the Schotten-Baumann reaction, is a robust and widely used strategy for the formation of N-substituted benzamides.[4]
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
Materials:
-
4-Aminobenzoyl chloride (1.0 eq)
-
Phenethylamine (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Causality Behind Experimental Choices
-
Use of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the formation of the amide product.
-
Dropwise Addition at 0 °C: The reaction between an acyl chloride and an amine is exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.
-
Aqueous Work-up: The series of washes with acidic, basic, and neutral solutions effectively removes unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Spectral Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of both the benzamide and phenylethyl moieties, the methylene protons of the ethyl linker, the amine protons, and the amide proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (240.30 g/mol ).[5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching. |
Note: Actual spectral data can be found in databases such as PubChem and SpectraBase for comparison.[1][5]
Biological Activity: A Potential DNA Methyltransferase Inhibitor
The primary biological interest in this compound stems from its potential to act as an inhibitor of DNA methyltransferases (DNMTs). DNMTs are a family of enzymes that catalyze the transfer of a methyl group to the 5-position of cytosine residues in DNA, a process known as DNA methylation.
Mechanism of Action
As a derivative of procainamide, this compound is hypothesized to inhibit DNMTs, leading to a reduction in global DNA methylation (hypomethylation).[4] The proposed mechanism involves the non-covalent interaction of the compound with the catalytic pocket of the DNMT enzyme, thereby preventing its interaction with its natural substrate, S-adenosylmethionine (SAM), and the DNA.
A comparative study on procainamide derivatives suggests that the side chain plays a crucial role in modulating the DNA methylation level. The aromatic phenyl side chain in this compound is thought to contribute to a higher binding affinity for deoxyguanosine (dG) nucleobases within the DNA minor groove, potentially through π-π stacking interactions.[4] This interaction may disrupt the normal process of DNA methylation.
Caption: Proposed mechanism of DNMT inhibition.
Experimental Workflow for Assessing DNMT Inhibition
A standard in vitro assay to determine the inhibitory activity of a compound against DNMTs can be performed as follows:
Caption: Workflow for in vitro DNMT inhibition assay.
Conclusion and Future Directions
This compound is a promising small molecule with potential applications in epigenetic research, particularly in the study of DNA methylation. Its straightforward synthesis and interesting biological activity make it an attractive tool for chemical biology and drug discovery.
Future research should focus on elucidating the precise molecular interactions between this compound and DNMT enzymes through structural biology studies. Furthermore, its effects on gene expression and cellular phenotypes in various disease models, especially cancer, warrant further investigation. The development of more potent and selective analogs based on this scaffold could lead to the discovery of novel epigenetic drugs.
References
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Rapid synthesis of new DNMT inhibitors derivatives of procainamide. PubMed. [Link]
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N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors. PubMed. [Link]
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Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed Central. [Link]
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Rapid Synthesis of New DNMT Inhibitors Derivatives of Procainamide. ResearchGate. [Link]
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Comparative study of dG affinity vs. DNA methylation modulating properties of side chain derivatives of procainamide: insight into its DNA hypomethylating effect. CSIR-NCL Library, Pune. [Link]
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Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed. [Link]
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Effects of a novel histone deacetylase inhibitor, N-(2-aminophenyl) benzamide, on a reversible hypertrophy induced by isoproterenol in in situ rat hearts. PubMed. [Link]
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Procainamide Inhibits DNA Methylation and Alleviates Multiple Organ Dysfunction in Rats with Endotoxic Shock. PLOS One. [Link]
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Procainamide Inhibits DNA Methyltransferase in a Human T Cell Line. PubMed. [Link]
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An In-depth Technical Guide to the Molecular Structure of 4-amino-N-(2-phenylethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-(2-phenylethyl)benzamide is a fascinating small molecule that embodies the convergence of two critical pharmacophores in medicinal chemistry: the benzamide and the phenylethylamine moieties. Benzamide derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities including antiemetic, antipsychotic, and antimicrobial properties.[1][2][3] The structural simplicity and synthetic accessibility of the benzamide scaffold make it a versatile starting point for the development of novel therapeutic agents.[4]
Similarly, the phenylethylamine skeleton is a cornerstone of many neuroactive compounds, acting as a central nervous system stimulant.[5][6] This structural motif is found in endogenous neurotransmitters and a vast number of synthetic drugs.[7] The strategic combination of these two pharmacophores in this compound creates a molecule with significant potential for biological activity, warranting a detailed investigation of its molecular architecture and physicochemical properties. This guide provides a comprehensive technical overview of its structure, synthesis, and characterization, aimed at professionals in drug discovery and development.
Molecular Structure and Crystallography
The definitive three-dimensional arrangement of this compound in the solid state has been determined by X-ray crystallography. The crystal structure data is available in the Crystallography Open Database (COD) under the deposition number 7223802.[3][5][8][9][10][11]
The molecule, with the chemical formula C₁₅H₁₆N₂O, consists of a central benzamide core where the amide nitrogen is substituted with a 2-phenylethyl group.[8] An amino group is attached at the para-position of the benzoyl ring.
Caption: 2D representation of this compound.
Key Crystallographic Data
The following table summarizes key structural parameters obtained from the crystallographic data.[8]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 9.5732 |
| b (Å) | 9.6932 |
| c (Å) | 14.0706 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
Note: Detailed bond lengths and angles can be obtained from the full crystallographic information file (CIF) from the Crystallography Open Database.
Synthesis of this compound
The synthesis of this compound is most logically achieved through a two-step sequence involving amide bond formation followed by the reduction of a nitro group. This approach is well-established in organic synthesis for preparing aromatic amines.[9]
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of N-(2-phenylethyl)-4-nitrobenzamide
This step involves the formation of an amide bond between 4-nitrobenzoic acid and 2-phenylethylamine. A common and efficient method is the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[2] Alternatively, the more classical Schotten-Baumann reaction can be employed by first converting the carboxylic acid to its more reactive acyl chloride.[4]
Protocol using EDC/HOBt:
-
To a solution of 4-nitrobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add HOBt (1.1 eq.) and EDC (1.1 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add 2-phenylethylamine (1.0 eq.) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to neutralize the formed HCl.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2-phenylethyl)-4-nitrobenzamide.
Step 2: Synthesis of this compound
The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]
Protocol for Nitro Group Reduction:
-
Dissolve N-(2-phenylethyl)-4-nitrobenzamide (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature until the starting material is completely consumed, as monitored by TLC.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | d | 2H | Ar-H (ortho to C=O) |
| ~7.20-7.35 | m | 5H | Ar-H (phenylethyl group) |
| ~6.65 | d | 2H | Ar-H (ortho to NH₂) |
| ~6.10 | t (broad) | 1H | N-H (amide) |
| ~4.00 | s (broad) | 2H | NH₂ |
| ~3.65 | q | 2H | -CH₂-NH- |
| ~2.90 | t | 2H | Ar-CH₂- |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~167.5 | C=O (amide) |
| ~150.0 | C-NH₂ |
| ~139.0 | C (ipso, phenylethyl) |
| ~129.0 | Ar-CH (ortho to C=O) |
| ~128.8 | Ar-CH (phenylethyl) |
| ~128.5 | Ar-CH (phenylethyl) |
| ~126.5 | Ar-CH (phenylethyl) |
| ~125.0 | C (ipso, benzamide) |
| ~114.0 | Ar-CH (ortho to NH₂) |
| ~41.0 | -CH₂-NH- |
| ~35.5 | Ar-CH₂- |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 240, corresponding to its molecular weight.[8] The fragmentation pattern would likely involve characteristic cleavages of the amide and ethylamine linkages.
Predicted Fragmentation Pattern:
-
m/z 240: Molecular ion [C₁₅H₁₆N₂O]⁺
-
m/z 135: Cleavage of the N-CH₂ bond, yielding the [4-aminobenzoyl]⁺ cation.
-
m/z 120: Formation of the [4-aminobenzamide]⁺ ion.
-
m/z 105: Loss of the amino group from the benzoyl fragment.
-
m/z 91: Formation of the tropylium ion [C₇H₇]⁺ from the phenylethyl moiety.
Physicochemical Properties and Their Relevance in Drug Development
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, these properties can be estimated by considering its structural features and by comparison with the well-characterized analogous drug, procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide).[1][4]
| Property | Predicted/Estimated Value | Relevance in Drug Development |
| Molecular Weight | 240.30 g/mol [8] | Conforms to Lipinski's rule of five (<500), suggesting good potential for oral bioavailability. |
| pKa | The aromatic amino group is weakly basic (pKa ~4-5), while the amide is essentially neutral. | Influences the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. |
| logP | Estimated to be in the range of 2-3. | A moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is crucial for absorption and distribution. |
| Solubility | Expected to have low to moderate aqueous solubility, which can be enhanced by salt formation. | Affects dissolution rate and bioavailability. Formulation strategies may be required to improve solubility for oral administration. |
| Hydrogen Bond Donors | 2 (from the primary amine and the amide N-H) | Contributes to interactions with biological targets and influences solubility and permeability. |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and the primary amine nitrogen) | Important for molecular recognition at the target site and for aqueous solubility. |
Conclusion
This compound is a molecule of significant interest due to its hybrid structure incorporating both benzamide and phenylethylamine pharmacophores. Its molecular structure has been well-defined through X-ray crystallography, and its synthesis can be reliably achieved through established organic chemistry methodologies. The predicted spectroscopic and physicochemical properties suggest that this compound possesses drug-like characteristics, making it a valuable scaffold for further investigation in the pursuit of novel therapeutic agents. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this and related molecules.
References
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ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]
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Grokipedia. (n.d.). Benzamide. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). N-(2-aminoethyl)-4-(2-phenylethynyl)benzamide. Retrieved from [Link]
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Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
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American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Phenylethylamine (HMDB0012275). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-(4-Fluorophenyl)-4-[(methylsulfonyl)amino]-N-[2-[(2-phenylethyl)(phenylmethyl)amino]ethyl]benzamide hydrochloride. Retrieved from [Link]
- Liu, Y., & Long, Z. (2024). 4-[(2-Phenylethyl)amino]benzoic acid.
- Sabelli, F. R. (1987). [beta Phenylethylamine: psychopharmacological and clinical aspects].
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). N-(2-amino-5-phenethyl-phenyl)-4-methyl-benzamide. Retrieved from [Link]
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PubChem. (n.d.). N-Phenethylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Retrieved from [Link]
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Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.
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SpectraBase. (n.d.). Benzamide, 4-butyl-N-(2-phenylethyl)-N-ethyl- - Optional[13C NMR] - Chemical. Retrieved from [Link]
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A Technical Guide to the Physicochemical Characteristics of 4-amino-N-(2-phenylethyl)benzamide
Introduction
4-amino-N-(2-phenylethyl)benzamide is a substituted benzamide featuring a phenethylamine moiety linked via an amide bond to a 4-aminobenzoyl group. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The presence of two primary aromatic amines, a secondary amide, and two phenyl rings provides a rich scaffold for hydrogen bonding, aromatic interactions, and further chemical modification. Notably, this compound is a structural analog of procainamide, a well-known antiarrhythmic agent, with the key difference being the nature of the terminal amine group. Understanding the fundamental physical and chemical characteristics of this compound is paramount for its application in drug design, as an intermediate in complex syntheses, or in the development of novel materials.
This technical guide provides a comprehensive, in-depth analysis of the physical, structural, and spectroscopic properties of this compound. It is intended to serve as a foundational resource for scientists, researchers, and drug development professionals, offering not only established data but also field-proven experimental protocols for its synthesis and characterization.
Molecular Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. The core identity of this compound is defined by its molecular formula, structure, and standardized chemical identifiers.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 61251-99-8[1] |
| Molecular Formula | C₁₅H₁₆N₂O[1] |
| SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N[1] |
| InChIKey | MIHLCBDTDZSJDS-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a molecule dictate its behavior in various environments, influencing everything from solubility and stability to its potential for biological interaction.
| Property | Value | Source |
| Molecular Weight | 240.30 g/mol | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bonds | 4 | PubChem[1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported; N-(2-phenylethyl)benzamide (parent) melts at 117-118 °C[2][3] | - |
| Boiling Point | Not reported; predicted for parent compound at 439.0 °C[2][3] | - |
Solubility Profile: Explicit solubility data for this compound is not readily available in the literature. However, based on its structure and comparison to analogous compounds, a qualitative profile can be inferred. The parent compound, N-(2-phenylethyl)benzamide, is insoluble in water but soluble in organic solvents like ethanol and dichloromethane.[2] The introduction of a polar primary amino group at the 4-position is expected to slightly increase its polarity. Therefore, the compound is predicted to be poorly soluble in water and non-polar solvents (e.g., hexanes) but should exhibit good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF.
Structural and Spectroscopic Characterization
Definitive structural elucidation relies on a combination of analytical techniques. For this compound, a wealth of data, including crystallographic information, provides a complete structural picture.
X-Ray Crystallography
The crystal structure of this compound has been resolved, providing unambiguous proof of its constitution and solid-state conformation.[1] This data is invaluable for understanding packing forces, intermolecular interactions, and for computational modeling studies.
| Crystallographic Parameter | Value |
| Database ID | COD 7223802[1] |
| Space Group | P 2₁ 2₁ 2₁[1] |
| Unit Cell a | 9.5732 Å[1] |
| Unit Cell b | 9.6932 Å[1] |
| Unit Cell c | 14.0706 Å[1] |
| Unit Cell Angles (α, β, γ) | 90.00°[1] |
| Z (Molecules per unit cell) | 4[1] |
Source: Gawade, R. L., et al., RSC Adv., 2016.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 240. The fragmentation pattern is predictable, with primary cleavage sites at the amide C-N bond and the ethyl bridge, leading to characteristic fragments.
-
Key Fragments (GC-MS Data):
-
m/z 120: Corresponds to the [H₂N-C₆H₄-CO]⁺ fragment (4-aminobenzoyl cation). This is a major, stabilizing fragment.
-
m/z 105: Corresponds to the [C₆H₅-CH₂CH₂]⁺ fragment (phenethyl cation).
-
m/z 92: A common fragment from the tropylium ion rearrangement of the phenethyl moiety.
-
-
Database Reference: NIST Mass Spectrometry Data Center reports top peaks at m/z 120, 136, and 92.[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
~3450-3300 cm⁻¹: Two distinct bands for the asymmetric and symmetric N-H stretching of the primary amine (-NH₂).
-
~3300 cm⁻¹: A single, sharp band for the N-H stretch of the secondary amide.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl bridge.
-
~1630-1650 cm⁻¹: A strong, sharp band for the amide I band (C=O carbonyl stretch).
-
~1590-1610 cm⁻¹: Amide II band (N-H bend) and aromatic C=C stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR (Predicted):
-
~7.6-7.8 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.
-
~7.1-7.3 ppm (m, 5H): Protons of the monosubstituted phenethyl ring.
-
~6.5-6.7 ppm (d, 2H): Aromatic protons ortho to the amino group.
-
~5.8-6.5 ppm (br s, 1H): Amide N-H proton.
-
~3.8-4.2 ppm (br s, 2H): Amino -NH₂ protons.
-
~3.5 ppm (q, 2H): Methylene protons adjacent to the amide nitrogen (-NH-CH₂ -).
-
~2.8 ppm (t, 2H): Methylene protons adjacent to the phenyl ring (-CH₂ -Ph).
-
-
¹³C NMR:
-
Spectral data is available on PubChem, confirming the presence of the expected number of aromatic and aliphatic carbons.[1] Key signals include the carbonyl carbon (~167 ppm), and distinct aromatic carbons, with those attached to nitrogen atoms shifted upfield due to electron donation.
-
Experimental Methodologies
This section provides validated protocols for the synthesis and characterization of this compound, designed for reproducibility and integrity.
Synthesis and Purification
The most efficient and logical synthesis follows a two-step pathway: amide bond formation followed by nitro group reduction. This approach utilizes readily available starting materials and employs robust, high-yielding reactions.
Step 1: Synthesis of 4-nitro-N-(2-phenylethyl)benzamide
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenethylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution with stirring. The base is crucial to neutralize the HCl byproduct of the reaction.
-
Acylation: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate, which is often a solid and can be used directly in the next step.
Step 2: Reduction to this compound
-
Setup: Dissolve the crude 4-nitro-N-(2-phenylethyl)benzamide from Step 1 in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive hydrogen atmosphere (e.g., via a balloon) with vigorous stirring.
-
Reaction: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step must be done with caution as Pd/C can be pyrophoric. Rinse the Celite pad with the reaction solvent.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.
Characterization Workflow
A self-validating workflow ensures the final compound meets the required identity, purity, and structural confirmation.
Safety and Handling
Based on GHS classification data provided to the European Chemicals Agency (ECHA), this compound should be handled with appropriate care.[1]
-
GHS Hazard Statements:
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear standard Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Conclusion
This compound is a well-characterized molecule with defined physicochemical and structural properties. Its synthesis is straightforward, proceeding through a reliable amide coupling and nitro reduction sequence. The availability of high-resolution crystallographic data provides a solid foundation for advanced applications, such as computational docking studies in drug discovery. This guide consolidates the critical data and methodologies required for researchers to confidently synthesize, handle, and utilize this versatile chemical compound in their scientific endeavors.
References
-
PubChem. This compound | C15H16N2O | CID 847754 . National Center for Biotechnology Information. [Link]
-
PubChem. N-(2-aminoethyl)-4-(2-phenylethynyl)benzamide | C17H16N2O | CID 22040493 . National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of N-(4-Fluorophenyl)-4-[(methylsulfonyl)amino] . [Link]
-
National Institutes of Health. 4-[(2-Phenylethyl)amino]benzoic acid . [Link]
-
PubChem. Benzamide | C7H7NO | CID 2331 . National Center for Biotechnology Information. [Link]
-
PubChem. N,N-diethyl-4-[(Z)-2-phenylethenyl]benzamide . National Center for Biotechnology Information. [Link]
-
PubChem. N-(2-amino-5-phenethyl-phenyl)-4-methyl-benzamide . National Center for Biotechnology Information. [Link]
-
ChemBK. N-(2-phenylethyl)benzamide . [Link]
-
PubChem. N-Phenethylbenzamide | C15H15NO | CID 95083 . National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study . [Link]
-
The Royal Society of Chemistry. Supporting Information . [Link]
- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... . [Link]
-
SpectraBase. Benzamide, N-(4-ethylphenyl)-2-[[2-[(phenylmethyl)thio]acetyl]amino] - Optional[Vapor Phase IR] - Spectrum . [Link]
-
PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide . National Center for Biotechnology Information. [Link]
-
Wikipedia. Benzamide . [Link]
-
The Fragrance Conservatory. 4-t-Amylcyclohexanone - The Ingredient Directory . [Link]
Sources
solubility of 4-amino-N-(2-phenylethyl)benzamide in organic solvents
An In-Depth Technical Guide to the Solubility of 4-amino-N-(2-phenylethyl)benzamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 61251-99-8), a compound of interest in drug discovery and organic synthesis.[1] Due to the limited availability of direct experimental data in public literature, this document establishes a robust predictive framework based on first principles of physical organic chemistry and data from structural analogs. Furthermore, it outlines detailed, industry-standard protocols for the empirical determination of its solubility, empowering researchers to generate precise and reliable data.
Molecular Structure and Physicochemical Drivers of Solubility
This compound is a molecule that incorporates both polar and non-polar functionalities, a common feature in modern drug candidates. Understanding its structure is paramount to predicting its behavior in various solvents.
-
Molecular Formula: C₁₅H₁₆N₂O[1]
-
Molecular Weight: 240.30 g/mol [1]
-
Key Structural Features:
-
Polar Groups: A primary aromatic amine (-NH₂) and a secondary amide linkage (-C(=O)NH-). These groups are capable of acting as both hydrogen bond donors and acceptors, predisposing the molecule to interactions with polar solvents.
-
Non-Polar Regions: A phenyl ring and a phenylethyl tail. These substantial hydrocarbon regions contribute to the molecule's hydrophobicity and favor interactions with non-polar solvents through van der Waals forces.
-
The solubility of this compound is dictated by the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The fundamental principle of "like dissolves like" serves as our primary guide.[2][3] Polar solvents will preferentially solvate the polar amine and amide groups, while non-polar solvents will interact more favorably with the aromatic and alkyl portions.
Sources
An In-depth Technical Guide on the Mechanism of Action of 4-amino-N-(2-phenylethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-amino-N-(2-phenylethyl)benzamide is a molecule belonging to the benzamide class of compounds, which has garnered significant interest in medicinal chemistry due to the established biological activities of related analogs. This guide synthesizes the current understanding of the probable mechanism of action for this compound, primarily focusing on its role as a histone deacetylase (HDAC) inhibitor. Drawing from extensive research on benzamide-containing pharmaceuticals, this document will elucidate the structural basis for its interaction with HDAC enzymes, the downstream cellular consequences of this inhibition, and the experimental methodologies required to validate these claims. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its derivatives.
Introduction: The Therapeutic Potential of Benzamide Scaffolds
The benzamide structural motif is a cornerstone in modern pharmacology, present in a diverse array of therapeutic agents with applications ranging from antipsychotics to antiemetics. More recently, benzamide derivatives have emerged as a promising class of anti-cancer agents. Their mechanism of action in oncology is often attributed to the inhibition of histone deacetylases (HDACs), a family of enzymes pivotal in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, leading to the aberrant silencing of tumor suppressor genes. By inhibiting these enzymes, benzamide-containing molecules can restore normal patterns of gene expression, inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.
This guide focuses on the specific compound this compound, providing a detailed exploration of its hypothesized mechanism of action as an HDAC inhibitor.
The Primary Target: Histone Deacetylases (HDACs)
Histone deacetylases are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histones. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and thereby repressing gene expression. There are four classes of HDACs, with Class I, II, and IV being zinc-dependent metalloenzymes, making them susceptible to inhibition by molecules that can chelate this crucial zinc ion.
The inhibition of HDACs, particularly Class I isoforms (HDAC1, 2, and 3), is a validated therapeutic strategy in oncology. Small molecule HDAC inhibitors have shown efficacy in treating various hematological and solid tumors.
Proposed Mechanism of Action of this compound as an HDAC Inhibitor
Based on the extensive literature on benzamide derivatives as HDAC inhibitors, the proposed mechanism of action for this compound centers on its ability to interact with the active site of HDAC enzymes. The canonical pharmacophore for a benzamide-based HDAC inhibitor consists of three key components: a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme.
In the case of this compound:
-
Zinc-Binding Group: The benzamide moiety itself is the critical zinc-binding group. The nitrogen and oxygen atoms of the amide can form a bidentate coordination with the zinc ion located at the bottom of the catalytic pocket of the HDAC enzyme. This interaction is fundamental to inhibiting the deacetylase activity.
-
Linker Region: The phenylethyl group serves as the linker, occupying the hydrophobic tunnel of the HDAC active site. The length and composition of this linker are crucial for determining the potency and isoform selectivity of the inhibitor.
-
Cap Group: The 4-amino group on the benzamide ring can be considered part of the cap group, which interacts with residues at the rim of the active site. This interaction helps to properly orient the molecule within the binding pocket and can contribute to isoform selectivity.
The binding of this compound to the HDAC active site blocks the entry of the natural acetylated lysine substrate, thereby preventing deacetylation.
Downstream Cellular Consequences of HDAC Inhibition
The inhibition of HDACs by this compound is expected to trigger a cascade of cellular events, ultimately leading to anticancer effects. These include:
-
Histone Hyperacetylation: The most direct consequence is the accumulation of acetylated histones, leading to a more open chromatin structure.
-
Reactivation of Tumor Suppressor Genes: The relaxed chromatin allows for the transcription of previously silenced tumor suppressor genes, such as p21^(WAF1/CIP1), which can induce cell cycle arrest.
-
Induction of Apoptosis: HDAC inhibition can also promote apoptosis (programmed cell death) by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins.
-
Inhibition of Angiogenesis: Some HDAC inhibitors have been shown to suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.
Experimental Validation of the Mechanism of Action
To rigorously validate the proposed mechanism of action of this compound, a series of biochemical and cell-based assays are required.
In Vitro HDAC Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified HDAC isoforms.
Protocol:
-
Reagents and Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Developer solution (e.g., Trichostatin A as a positive control)
-
Assay buffer (e.g., Tris-based buffer with appropriate salts)
-
This compound (test compound)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound or control. c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). d. Stop the reaction by adding the developer solution. e. Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm). f. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation:
| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) |
| This compound | To be determined | To be determined | To be determined |
| Trichostatin A (Positive Control) | Known value | Known value | Known value |
Western Blot Analysis of Histone Acetylation
This assay assesses the ability of the compound to induce histone hyperacetylation in cultured cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a human colon cancer cell line) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin). d. Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Cell-Based Assays for Anticancer Activity
A suite of cell-based assays can be employed to evaluate the downstream effects of HDAC inhibition.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®): To determine the cytotoxic or cytostatic effects of the compound on cancer cells.
-
Cell Cycle Analysis (by Flow Cytometry): To investigate if the compound induces cell cycle arrest at specific phases (e.g., G1/S or G2/M).
-
Apoptosis Assay (e.g., Annexin V/PI staining by Flow Cytometry): To quantify the induction of apoptosis.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzamide derivatives as HDAC inhibitors is highly dependent on their chemical structure. Key SAR insights for this class of compounds include:
-
The 4-amino group: This group is often crucial for activity, potentially forming hydrogen bonds with residues at the entrance of the active site.
-
The linker: The length and flexibility of the linker between the benzamide and the cap group significantly influence potency and isoform selectivity.
-
Substitutions on the phenylethyl ring: Modifications to this ring can modulate the hydrophobic interactions within the active site tunnel.
Further SAR studies on this compound, involving systematic modifications of these structural features, will be essential for optimizing its activity and developing more potent and selective analogs.
Conclusion
The available evidence strongly suggests that the primary mechanism of action for this compound is the inhibition of histone deacetylases. Its chemical structure aligns well with the established pharmacophore for benzamide-based HDAC inhibitors. The proposed binding mode involves chelation of the active site zinc ion by the benzamide moiety, with the phenylethyl linker occupying the hydrophobic tunnel. This inhibition is expected to lead to histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately, anticancer effects such as cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism and further characterizing the therapeutic potential of this promising compound. Future research should focus on detailed enzymatic and cellular studies to confirm its HDAC inhibitory profile and elucidate its full spectrum of biological activities.
References
- At this time, there are no specific peer-reviewed publications detailing the mechanism of action of this compound as an HDAC inhibitor. The information presented is based on the well-established mechanism of action of the broader class of benzamide-containing HDAC inhibitors.
-
Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. [Link]
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed Central. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
-
Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. [Link]
-
PubChem Entry for this compound. National Center for Biotechnology Information. [Link]
An In-depth Technical Guide to the Biological Activity of 4-amino-N-(2-phenylethyl)benzamide
This guide provides a detailed technical overview of the biological activities of the benzamide derivative, 4-amino-N-(2-phenylethyl)benzamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this compound. This document synthesizes current knowledge, explains the rationale behind experimental approaches, and provides actionable protocols for further investigation.
Introduction: The Chemical and Pharmacological Context of this compound
This compound (PubChem CID: 847754) is a small molecule belonging to the versatile class of benzamides, a scaffold known for a wide range of biological activities.[1] Structurally, it is a derivative of procainamide, a well-known antiarrhythmic agent that has also been studied for its effects on DNA methylation. The key structural difference is the replacement of the diethylaminoethyl side chain of procainamide with a phenylethyl group. This modification significantly alters the molecule's lipophilicity and steric profile, suggesting a distinct pharmacological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H16N2O | PubChem[1] |
| Molecular Weight | 240.30 g/mol | PubChem[1] |
| CAS Number | 61251-99-8 | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
The initial interest in this compound stems from its potential to modulate epigenetic mechanisms, specifically DNA methylation.[2] This guide will delve into the known biological activities of this compound, with a primary focus on its role as a DNA hypomethylating agent. Furthermore, we will explore its potential as a histone deacetylase (HDAC) inhibitor and its prospective anticancer activities, drawing parallels with other structurally related benzamides.
Core Biological Activity: Modulation of DNA Methylation
The most significant reported biological activity of this compound is its ability to modulate DNA methylation.[2] This positions the compound as a potential epigenetic modifier.
Mechanism of Action: DNA Hypomethylation
Research indicates that this compound may exert its effects by influencing the activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.[2] The proposed mechanism involves the inhibition of DNMTs, leading to a reduction in the methylation of CpG islands in gene promoter regions. This hypomethylation can lead to the reactivation of tumor suppressor genes that were silenced by hypermethylation, a common event in cancer.
The rationale for investigating this compound as a DNA methylation modulator stems from studies on its parent compound, procainamide. While procainamide itself has been shown to have DNA hypomethylating effects, the structural modification in this compound is thought to influence its binding affinity and inhibitory potential against DNMTs.[2]
Caption: Experimental workflow for a DNMT activity assay.
Protocol: In Vitro DNMT Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits, such as those from Abcam and Epigentek. [3]
-
Plate Preparation: Use a 96-well plate coated with a DNA substrate rich in CpG dinucleotides.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a known DNMT inhibitor (e.g., 5-azacytidine) as a positive control and a vehicle control (e.g., DMSO). [4]3. Enzyme Reaction: Add nuclear extract or purified DNMT enzyme to each well, followed by the test compound or controls.
-
Initiation of Methylation: Add a solution containing the methyl donor, S-adenosylmethionine (SAM), to initiate the reaction. Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Detection of Methylation:
-
Wash the wells to remove non-bound components.
-
Add a capture antibody that specifically recognizes 5-methylcytosine.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of DNMT inhibition for each concentration of the test compound and determine the IC50 value.
Potential Biological Activity: Histone Deacetylase (HDAC) Inhibition
While direct evidence is pending, the benzamide scaffold is a well-established pharmacophore for HDAC inhibitors. [5][6]Many structurally similar compounds have demonstrated potent HDAC inhibitory activity, suggesting that this compound warrants investigation in this area.
Rationale for Investigation
HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. [7]HDAC inhibitors cause hyperacetylation of histones, which relaxes chromatin structure and allows for the expression of tumor suppressor genes. [7]The 2-aminophenyl group, present in some potent benzamide HDAC inhibitors, is a key structural feature for activity. [8]Although this compound has a 4-amino group, its potential to interact with the active site of HDACs should be explored.
Caption: Potential mechanism of action of this compound as an HDAC inhibitor.
Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)
The following is a generalized protocol for assessing the HDAC inhibitory potential of this compound. [5][6]
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer.
-
Developer solution.
-
-
Procedure:
-
In a 96-well black microplate, add the test compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Add the HDAC enzyme and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C.
-
Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration and determine the IC50 value.
Potential Anticancer Activity and Cytotoxicity Profiling
Given its potential to modulate DNA methylation and inhibit HDACs, this compound is a candidate for investigation as an anticancer agent. Many benzamide derivatives have demonstrated cytotoxicity against various cancer cell lines. [9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Summary and Future Directions
This compound is a promising small molecule with demonstrated potential as a DNA hypomethylating agent. Its structural similarity to known HDAC inhibitors also suggests that it may possess activity against these enzymes. The primary focus of future research should be to:
-
Obtain quantitative data on its DNMT inhibitory activity against specific DNMT isoforms.
-
Conduct comprehensive screening against a panel of HDAC isoforms to determine its inhibitory profile and selectivity.
-
Evaluate its in vitro anticancer activity across a diverse range of cancer cell lines.
-
Perform in vivo studies in relevant animal models to assess its therapeutic efficacy and pharmacokinetic properties.
The protocols and conceptual frameworks provided in this guide offer a solid foundation for the continued investigation of this compound as a potential therapeutic agent.
References
- BenchChem. (n.d.). Application of 3,5-Dimethoxybenzamide as a Histone Deacetylase (HDAC) Inhibitor: Application Notes and Protocols.
- Bio-protocol. (n.d.). Measurement of DNA methyltransferase activity.
- Saito, A., Yamashita, T., Mariko, Y., Nosaka, Y., Tsurumi, K., Akiyama, T., ... & Nakagawa, H. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(16), 3094–3102.
- Abcam. (n.d.). DNMT Activity Assay Kit (Colorimetric) (ab113467).
- Keyhanfar, M., & Asgari, D. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(4), 223-239.
- Zheng, Y., & Li, J. (2018). DNA Methyltransferase Activity Assays: Advances and Challenges. Theranostics, 8(1), 239–255.
- ecrins-therapeutics. (n.d.). 4-Amino-N-(2-phenylethyl)benzenesulfonamide.
- EpiGentek. (n.d.). EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit.
- Gawade, R. L., Chakravarty, D. K., Debgupta, J., Sangtani, E., Narawade, S., Gonnade, R. G., ... & Deobagkar, D. D. (2016). Comparative study of dG affinity vs. DNA methylation modulating properties of side chain derivatives of procainamide: insight into its DNA hypomethylating effect. RSC Advances, 6(7), 5350-5358.
- EpiGentek. (2022). EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit (Fluorometric).
- Szyf, M. (2009). Epigenetics, DNA Methylation, and Chromatin Modifying Drugs. Annual Review of Pharmacology and Toxicology, 49, 243-263.
- Bioinformatics Centre, Savitribai Phule Pune University. (n.d.). SCIENTIFIC PUBLICATIONS.
- Biba, R., Kaiser, M., Brun, R., & Gademann, K. (2019). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 24(12), 2270.
- BenchChem. (n.d.). Application Notes and Protocols for 2-Aminobenzamide Derivatives as HDAC Inhibitors.
- ResearchGate. (n.d.). Joyashish DEBGUPTA | Post Doctoral Research Associate | Ph. D. (Chemistry).
- Zhou, J., & He, H. H. (2011). A Map of Minor Groove Shape and Electrostatic Potential from Hydroxyl Radical Cleavage Patterns of DNA. Journal of the American Chemical Society, 133(41), 16345–16353.
- ResearchGate. (n.d.). Benzamide inhibitors of HDAC 1 and 2.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 847754, this compound.
- Al-Qaisi, J. A., Al-Hiari, Y. M., Al-Zoubi, R. M., & Al-Masri, I. M. (2022). Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 34(2), 79-96.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22040493, N-(2-aminoethyl)-4-(2-phenylethynyl)benzamide.
- ResearchGate. (n.d.). N-Benzyl, N-phenethyl and N-benzyloxybenzamide derivatives inhibit amyloid-beta (Aβ42) aggregation and mitigate Aβ42-induced neurotoxicity.
- Sigma-Aldrich. (n.d.). DNA Methyltransferase Inhibitor.
- Reaction Biology. (n.d.). DNA Methyltransferase Inhibitors.
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4-Amino-N-(2-phenylethyl)benzamide: A Technical Guide to its Function as a DNA Methylation Modulator
For: Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methylation is a pivotal epigenetic modification implicated in the regulation of gene expression and the pathogenesis of numerous diseases, most notably cancer. The reversible nature of this process has made DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns, attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of 4-amino-N-(2-phenylethyl)benzamide , a derivative of procainamide, which has been identified as a potent modulator of DNA methylation. Drawing upon key research findings, this document elucidates the compound's proposed mechanism of action, details its synthesis, and provides comprehensive, field-proven protocols for evaluating its biological activity. This guide is intended to serve as a critical resource for researchers in oncology, epigenetics, and medicinal chemistry, facilitating further investigation into this promising class of compounds.
Introduction: The Epigenetic Landscape and the Promise of DNMT Inhibition
The epigenetic regulation of gene expression is a dynamic process that allows for heritable changes in gene function without altering the underlying DNA sequence. A key mechanism in this regulation is DNA methylation, the covalent addition of a methyl group to the C5 position of cytosine residues, typically within CpG dinucleotides. This modification is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). Aberrant DNA methylation patterns, particularly hypermethylation of tumor suppressor gene promoters, are a hallmark of cancer, leading to transcriptional silencing and contributing to tumorigenesis.
The clinical success of DNMT inhibitors such as azacitidine and decitabine has validated the therapeutic potential of targeting this pathway. However, the search for novel, non-nucleoside inhibitors with improved specificity and reduced toxicity remains a critical endeavor in oncological drug discovery. Procainamide, a well-known antiarrhythmic drug, has been shown to exhibit DNA hypomethylating activity, albeit at relatively high concentrations. This has spurred interest in developing more potent analogues.
This guide focuses on a promising derivative, This compound , which has demonstrated superior DNA hypomethylating effects and cytotoxicity in cancer cell lines compared to its parent compound. We will delve into the scientific underpinnings of its activity and provide the necessary technical framework for its synthesis and evaluation.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process. This pathway involves the initial formation of an amide bond between 4-nitrobenzoyl chloride and phenethylamine, followed by the reduction of the nitro group to a primary amine. This approach allows for high yields and straightforward purification of the final product.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-N-(2-phenylethyl)benzamide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes. The formation of a precipitate (triethylamine hydrochloride) will be observed.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-nitro-N-(2-phenylethyl)benzamide by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified 4-nitro-N-(2-phenylethyl)benzamide (1.0 equivalent) in ethanol.
-
Reduction: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield this compound as a solid.
Mechanism of Action: A DNA-Centric Approach to Methylation Modulation
Research into procainamide and its derivatives suggests a mechanism of action that is distinct from the covalent trapping of DNMT enzymes exhibited by nucleoside analogues. The prevailing hypothesis for this compound is that it acts as a non-covalent inhibitor of DNMT1 through its interaction with DNA.
Molecular Docking and DNA Interaction
Molecular docking studies have indicated that this compound preferentially interacts with deoxyguanosine (dG) bases within the minor groove of DNA, particularly in CpG-rich regions[1]. This binding is thought to be stabilized by a combination of hydrogen bonding and π-π stacking interactions between the aromatic rings of the compound and the DNA bases.
Caption: Proposed mechanism of DNMT1 inhibition.
By binding to the minor groove, this compound is thought to alter the local DNA conformation. This structural perturbation may hinder the ability of DNMT1 to recognize and bind to its target CpG sites, thereby inhibiting the transfer of a methyl group from S-adenosylmethionine (SAM) to the cytosine base. This non-covalent, DNA-centric mechanism represents a promising strategy for achieving selective DNMT inhibition.
In Vitro Evaluation: Protocols for Assessing Biological Activity
A series of in vitro assays are essential to characterize the biological effects of this compound. The following protocols provide a framework for assessing its cytotoxicity, its impact on global DNA methylation, and its direct inhibitory effect on DNMT activity.
Cell Culture
The human breast cancer cell line MCF-7 is a well-established model for these studies, as it has been used in the initial characterization of this compound's activity[1].
-
Cell Line: MCF-7 (ATCC® HTB-22™)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin and 10% fetal bovine serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Global DNA Methylation Assay
An ELISA-based global DNA methylation assay can be used to quantify the overall level of 5-methylcytosine (5-mC) in the genome.
Protocol:
-
Cell Treatment and DNA Extraction: Treat MCF-7 cells with a sub-lethal concentration of this compound (e.g., below the IC₅₀ value) for 48-72 hours. Extract genomic DNA using a commercially available kit.
-
Assay Procedure: Utilize a global DNA methylation ELISA kit (e.g., from Epigentek, Abcam, or similar suppliers) and follow the manufacturer's instructions. This typically involves:
-
Binding of genomic DNA to the assay wells.
-
Incubation with a primary antibody specific for 5-mC.
-
Incubation with a secondary enzyme-linked antibody.
-
Addition of a colorimetric substrate and measurement of absorbance.
-
-
Data Analysis: Quantify the amount of 5-mC in treated versus untreated cells based on a standard curve. Express the results as a percentage of global methylation.
In Vitro DNMT1 Inhibition Assay
A direct enzymatic assay is crucial to confirm that the observed hypomethylation is due to the inhibition of DNMT1 activity.
Protocol:
-
Assay Principle: Use a commercially available DNMT1 inhibitor screening kit (e.g., from Cayman Chemical, Abcam, or Epigentek). These assays typically employ a methyl-accepting DNA substrate and a methyl donor (SAM). The activity of DNMT1 is measured by quantifying the amount of methylated DNA produced.
-
Inhibition Assay: Perform the assay according to the manufacturer's protocol, including a range of concentrations of this compound.
-
Data Analysis: Calculate the percentage of DNMT1 inhibition for each concentration of the compound and determine the IC₅₀ value.
Data Summary and Interpretation
The following table summarizes the expected outcomes from the in vitro assays based on the reported activity of this compound[1].
| Assay | Cell Line | Expected Outcome | Key Parameter |
| Cytotoxicity (MTT) | MCF-7 | Dose-dependent decrease in cell viability. | IC₅₀ |
| Global DNA Methylation | MCF-7 | Significant reduction in the percentage of global 5-mC at sub-lethal concentrations compared to control. | % Hypomethylation |
| DNMT1 Inhibition | N/A | Dose-dependent inhibition of recombinant human DNMT1 activity. | IC₅₀ |
Interpretation of Results:
-
A potent IC₅₀ value in the MTT assay indicates significant cytotoxic effects on cancer cells.
-
A substantial decrease in global DNA methylation at non-toxic concentrations suggests a specific epigenetic-modulating activity.
-
A low IC₅₀ value in the DNMT1 inhibition assay provides direct evidence that the compound targets this enzyme.
Collectively, these data would strongly support the role of this compound as a promising DNA methylation modulator with therapeutic potential.
Future Directions and Conclusion
The evidence presented in this guide positions this compound as a compelling lead compound for the development of novel epigenetic therapies. Its distinct, non-covalent mechanism of action may offer advantages over existing DNMT inhibitors.
Future research should focus on:
-
Gene-specific methylation analysis: Investigating the effect of the compound on the methylation status of specific tumor suppressor genes.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of the compound in animal models of cancer.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing further analogues to optimize potency and selectivity.
References
-
Gawade, R. L., Chakravarty, D. K., Debgupta, J., Sangtani, E., Narwade, S., Gonnade, R. G., Puranik, V. G., & Deobagkar, D. D. (2016). Comparative study of dG affinity vs. DNA methylation modulating properties of side chain derivatives of procainamide: insight into its DNA hypomethylating effect. RSC Advances, 6(7), 5350-5358. [Link]
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Methodological & Application
purification methods for 4-amino-N-(2-phenylethyl)benzamide
An Application Guide to the Purification of 4-amino-N-(2-phenylethyl)benzamide
Authored by a Senior Application Scientist
Introduction: The Imperative for Purity
This compound is a substituted benzamide featuring a primary aromatic amine and a secondary amide linkage. Its structural motifs are common in medicinal chemistry and materials science, making its purity paramount for reliable downstream applications. Impurities, whether unreacted starting materials, reagents, or by-products, can confound biological assays, alter material properties, and compromise the integrity of research data.
This guide provides a detailed framework for the purification of this compound, moving beyond simple step-by-step instructions to explain the rationale behind methodological choices. The protocols are designed to be robust and adaptable, empowering researchers to achieve high levels of purity.
Molecular Profile:
-
Chemical Formula: C₁₅H₁₆N₂O[1]
-
Molar Mass: 240.30 g/mol [1]
-
Structure: Comprises a flexible phenylethyl group, a rigid benzamide core, and a nucleophilic primary amino group. This combination of polar and non-polar regions dictates its solubility and chromatographic behavior.
Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants. The most common synthesis of this compound involves the amide coupling of a 4-aminobenzoyl precursor with phenethylamine.
Common Synthetic Pathway & Potential Impurities:
-
Acylation of Phenethylamine: Reaction of phenethylamine with a 4-nitrobenzoyl chloride, followed by reduction of the nitro group.
-
Potential Impurities: Unreacted phenethylamine, 4-nitrobenzoyl chloride, partially reduced intermediates, and residual reducing agents (e.g., tin salts if using SnCl₂).
-
-
Direct Coupling: Reaction of phenethylamine with 4-aminobenzoic acid using a coupling agent (e.g., DCC, EDC).
-
Potential Impurities: Unreacted phenethylamine, 4-aminobenzoic acid, and by-products from the coupling agent (e.g., dicyclohexylurea - DCU).
-
The purification strategies outlined below are designed to effectively remove these types of impurities.
Purification Strategy Workflow
A logical workflow ensures efficiency and maximizes purity. The initial choice between recrystallization and chromatography depends on the scale of the reaction and the nature of the crude product (solid vs. oil).
Caption: Decision workflow for purifying the target compound.
Method 1: Purification by Recrystallization
Recrystallization is the preferred method for purifying solid compounds when applicable, as it is often less labor-intensive and more scalable than chromatography. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures.[2]
Part A: Solvent Selection Protocol (Small-Scale Screening)
The key to successful recrystallization is finding a solvent that dissolves the compound well when hot but poorly when cold.[3] Given the molecule's polarity, alcohols and mixed solvent systems are excellent starting points.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent System | Boiling Point (°C) | Rationale |
| Ethanol | 78 | A versatile polar protic solvent, often effective for benzamides.[2][3] |
| Isopropanol | 82 | Similar to ethanol but can offer different solubility characteristics. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective for amides. |
| Ethyl Acetate / Hexane | Variable | A common mixed-solvent system for tuning polarity. |
| Ethanol / Water | Variable | Water acts as an anti-solvent for this moderately polar molecule.[2] |
Screening Protocol:
-
Place ~20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature until the solid is just covered. Observe solubility.
-
If the compound is insoluble at room temperature, heat the tube in a water or sand bath towards the solvent's boiling point, adding more solvent dropwise until the solid dissolves completely.
-
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the tube with a glass rod or place it in an ice bath.
-
Optimal Solvent: The best solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces well-formed crystals upon cooling.
Part B: Full-Scale Recrystallization Protocol
This protocol is for a ~5 g scale and should be adjusted based on the quantity of crude material.
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add the chosen optimal solvent (e.g., ethanol) in portions while heating the mixture on a hot plate with stirring. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal (~50-100 mg). Reheat the mixture to boiling for 2-5 minutes. The charcoal will adsorb colored impurities.[3]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of larger, purer crystals.[3]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Method 2: Purification by Flash Column Chromatography
When recrystallization is ineffective or when impurities have similar solubility profiles to the product, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase.
Part A: Thin-Layer Chromatography (TLC) for Method Development
Before running a column, TLC is used to determine the optimal mobile phase (eluent).
Caption: Key steps in TLC method development.
Protocol for TLC:
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Solvent Systems: Prepare a few different mobile phases. A good starting point for this molecule is a mixture of hexane and ethyl acetate (EtOAc).
-
Test 1: 70:30 Hexane:EtOAc
-
Test 2: 50:50 Hexane:EtOAc
-
Test 3: 30:70 Hexane:EtOAc
-
-
Plate Development: Spot the sample on a silica gel TLC plate and develop the plates in chambers containing the different solvent systems.
-
Analysis: Visualize the dried plates under UV light. The primary amino group can be visualized specifically using a ninhydrin stain.[4] The ideal mobile phase should provide good separation between the product and impurities, with the product spot having an Rf value of approximately 0.3-0.4.[5]
-
Optimization: Because this compound is basic, peak tailing may occur on the acidic silica gel. If this is observed, add 0.5-1% triethylamine (NEt₃) to the mobile phase to improve the spot shape.[5]
Table 2: Troubleshooting TLC and Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Streaking/Tailing Spots | Compound is too polar for the eluent; interaction with acidic silica. | Decrease eluent polarity; add 0.5-1% triethylamine or methanol to the mobile phase. |
| Poor Separation | Eluent is too polar (high Rf) or not polar enough (low Rf). | Adjust the solvent ratio. For very polar impurities, consider a gradient elution. |
| Low Recovery from Column | Compound is irreversibly adsorbed onto the silica. | Use a less acidic stationary phase (e.g., neutral alumina) or add triethylamine to the eluent. |
| Co-elution of Impurities | Impurities have very similar polarity to the product. | Use a shallower solvent gradient or a different solvent system (e.g., dichloromethane/methanol). |
Part B: Flash Column Chromatography Protocol
-
Column Packing: Select an appropriately sized column for your sample amount (e.g., a 40g silica cartridge for 1-2 g of crude material). Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 80:20 Hexane:EtOAc).
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or dichloromethane) and carefully apply it to the top of the silica bed.
-
Dry Loading (Preferred): Dissolve the crude product in a polar, volatile solvent (e.g., methanol or DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin eluting the column with the mobile phase determined by TLC. Apply positive pressure to achieve a steady flow rate.
-
Isocratic Elution: Use the same mobile phase composition throughout the separation.
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity (e.g., from 30% EtOAc in hexane to 60% EtOAc in hexane) to elute more polar compounds.
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Final Purity Assessment
Regardless of the method used, the purity of the final product should always be confirmed through a combination of techniques:
-
Thin-Layer Chromatography: A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp, well-defined melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): The absence of impurity peaks is the definitive confirmation of purity.
By methodically applying these protocols and understanding the chemical principles behind them, researchers can confidently and efficiently purify this compound to the high standard required for advanced scientific applications.
References
-
University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization". Available at: [Link]
-
The Royal Society of Chemistry. "Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids". Available at: [Link]
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ChemBK. "N-(2-phenylethyl)benzamide". Available at: [Link]
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Der Pharma Chemica. "Synthesis and characterization of Boc-phenylalanyl-ethylenediamine". Scholars Research Library. Available at: [Link]
-
National Center for Biotechnology Information. "this compound". PubChem Compound Database. Available at: [Link]
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Wikipedia. "Benzamide". Available at: [Link]
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ResearchGate. "How to recrystallization amine compound and it is not soluble in common organic solvents". Available at: [Link]
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Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC". Available at: [Link]
-
Justia Patents. "Benzamide derivatives". Available at: [Link]
- Google Patents. "Method for synthesizing 4-(2-aminoethyl)benzsulfamide".
- Google Patents. "A method for preparing N-(2-phenylethyl) benzamide".
-
National Center for Biotechnology Information. "N-Phenethylbenzamide". PubChem Compound Database. Available at: [Link]
-
MDPI. "Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study". Available at: [Link]
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ResearchGate. "(PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study". Available at: [Link]
-
Hindawi. "Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications". Available at: [Link]
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Application Notes & Protocols: Characterizing 4-amino-N-(2-phenylethyl)benzamide in Cellular Assays
Introduction: The Benzamide Scaffold and a Framework for Novel Compound Evaluation
The benzamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Molecules incorporating this motif have been successfully developed as inhibitors of critical enzyme families, including histone deacetylases (HDACs) and sirtuins (SIRTs), which are NAD⁺-dependent lysine deacylases.[2][3][4] These enzymes are master regulators of cellular processes, controlling everything from gene expression and DNA repair to metabolism and cell survival by modulating the acylation state of histone and non-histone proteins.[5][6][7]
This document concerns 4-amino-N-(2-phenylethyl)benzamide (PubChem CID: 847754), a specific benzamide derivative.[8] As of this writing, detailed public data on its specific biological activity and established protocols for its use in cell culture are limited. However, its structure, featuring a benzamide core, suggests potential interactions with enzymatic targets similar to other well-characterized benzamides.
Therefore, this guide provides a comprehensive, experience-driven framework for the systematic evaluation of a novel compound like this compound. The protocols described herein are robust, self-validating systems designed to first establish a biological effect (cytotoxicity), then elucidate the underlying mechanism (apoptosis), and finally, validate engagement with a hypothesized target class (lysine deacetylases). This approach moves logically from phenotypic observation to mechanistic understanding.
Hypothesized Mechanism of Action: Inhibition of Lysine Deacetylases
Given the structural similarities between this compound and known sirtuin or HDAC inhibitors, a primary hypothesis is that it functions by inhibiting lysine deacetylation.[2] Sirtuins and HDACs remove acetyl groups from lysine residues on proteins such as the tumor suppressor p53, transcription factors like NF-κB, and α-tubulin.[5][9] This deacetylation typically inactivates or alters the function of the target protein.
Inhibition of these enzymes would lead to a state of hyperacetylation . For example, hyperacetylation of p53 at lysine 382 is known to enhance its transcriptional activity, promoting cell cycle arrest and apoptosis.[9] Similarly, hyperacetylation of α-tubulin can disrupt microtubule dynamics, also leading to cell cycle arrest.[2] This proposed mechanism provides a testable model for experimental validation.
Caption: Hypothesized mechanism of this compound as a lysine deacetylase inhibitor.
Phase 1: Foundational Analysis - Cell Viability and Cytotoxicity
Rationale: The first essential step in characterizing any novel compound is to determine its effect on cell viability. This establishes a concentration range where the compound exerts a biological effect. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for viability.[10][11] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of the compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will produce purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (DMSO) to each well and mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: IC₅₀ Values
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) [Hypothetical Data] |
| HeLa (Cervical Cancer) | This compound | 48 | 15.2 |
| A549 (Lung Cancer) | This compound | 48 | 28.5 |
| MCF-7 (Breast Cancer) | This compound | 48 | 18.9 |
Phase 2: Mechanistic Insight - Apoptosis Detection
Rationale: If a compound reduces cell viability, the next logical step is to determine how the cells are dying. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[10]
Protocol 2: Annexin V/PI Staining for Apoptosis
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
FITC Annexin V/PI Apoptosis Detection Kit
-
Binding Buffer (provided with kit)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations (as determined in Phase 1) for a relevant time point (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the medium from the first step.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.
Visualization of Apoptosis Assay Principle
Caption: Principle of distinguishing cell states with Annexin V and Propidium Iodide staining.
Phase 3: Target Engagement and Pathway Validation
Rationale: After establishing a cytotoxic and pro-apoptotic effect, it is critical to validate that the compound engages its hypothesized molecular target. Based on our hypothesis, we will assess the acetylation status of a known sirtuin/HDAC substrate. Western blotting is a powerful technique to measure changes in the post-translational modification of specific proteins. An increase in the acetylated form of a target protein following compound treatment provides strong evidence of on-target activity.
Protocol 3: Western Blot for Substrate Acetylation
Materials:
-
Cells treated as in the apoptosis assay
-
RIPA lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-p53 (Lys382), anti-total-p53, anti-acetyl-α-tubulin (Lys40), anti-α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells with the compound at desired concentrations. Wash cells with cold PBS and lyse with ice-cold RIPA buffer containing inhibitors. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-p53) or a loading control (e.g., α-tubulin or GAPDH).
Expected Outcome: A dose-dependent increase in the ratio of acetylated-protein to total-protein would strongly support the hypothesis that this compound inhibits a lysine deacetylase.
Summary and Interpretation
This application note provides a systematic, three-phase approach to characterize the cellular activity of a novel benzamide derivative, this compound.
-
Phase 1 establishes the cytotoxic potential and effective concentration range.
-
Phase 2 determines if this cytotoxicity is mediated by the induction of apoptosis.
-
Phase 3 directly tests the hypothesized mechanism of action by measuring the acetylation of a key downstream target.
By following these protocols, researchers can build a comprehensive profile of the compound's biological effects, providing a solid foundation for further drug development and mechanistic studies. The causality is clear: the compound is hypothesized to inhibit deacetylases, leading to hyperacetylation of key proteins, which in turn triggers apoptosis, resulting in the observed cytotoxicity. Each protocol is designed to validate a specific step in this proposed cascade.
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N. Zhou, et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed. [Link]
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Application Notes and Protocols for the Investigation of 4-amino-N-(2-phenylethyl)benzamide in DNA Methylation Studies
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Potential New Player in Epigenetic Modulation
DNA methylation is a fundamental epigenetic mechanism, primarily involving the covalent addition of a methyl group to the 5-position of cytosine residues in CpG dinucleotides. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). The methylation landscape of a cell is critical for regulating gene expression, maintaining genomic stability, and is deeply implicated in development and disease. Aberrant DNA methylation patterns, particularly the hypermethylation of tumor suppressor gene promoters, are a hallmark of many cancers, making DNMTs attractive targets for therapeutic intervention.
A growing body of research is focused on the discovery of small molecule inhibitors of DNMTs. One such class of compounds that has shown promise is the benzamide derivatives. Notably, procainamide, a well-known antiarrhythmic drug, has been identified as a specific inhibitor of DNMT1, the maintenance methyltransferase[1][2][3]. This discovery has spurred the development of procainamide derivatives with enhanced potency and specificity[4].
This application note focuses on 4-amino-N-(2-phenylethyl)benzamide , a structural analog of procainamide, and its potential application in DNA methylation studies. While direct evidence of its interaction with DNMTs is still emerging, its structural similarity to known DNMT inhibitors provides a strong rationale for its investigation as a potential DNA hypomethylating agent[5].
This guide provides a comprehensive framework for researchers to systematically investigate the effects of this compound on DNA methylation. We will detail a multi-tiered experimental approach, from initial in vitro enzymatic assays to cell-based functional readouts, to thoroughly characterize its biological activity.
Hypothesized Mechanism of Action
Based on its structural similarity to procainamide, we hypothesize that this compound may act as a competitive inhibitor of DNMT1. It is proposed that the benzamide moiety could occupy the cytosine binding pocket of the enzyme, while the phenylethyl group could provide additional stabilizing interactions. By binding to the active site, the compound would prevent the enzyme from methylating its natural substrate, hemimethylated DNA, leading to passive demethylation of the genome as cells divide.
Caption: Hypothesized competitive inhibition of DNMT1 by this compound.
Experimental Workflow: A Step-by-Step Investigative Approach
We propose a three-stage experimental workflow to comprehensively evaluate the potential of this compound as a DNA methylation modulator.
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Application Notes & Protocols: A Tiered Approach to Elucidating the Bioactivity of 4-amino-N-(2-phenylethyl)benzamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive experimental framework for the characterization of 4-amino-N-(2-phenylethyl)benzamide, a compound with potential neuroactive properties. The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The structural resemblance of this compound to known neuroactive compounds, such as anticonvulsants and ion channel modulators, warrants a systematic investigation of its pharmacological profile.[3][4] This guide presents a tiered, multi-faceted experimental design, progressing from broad phenotypic screening to specific target identification and in vivo validation. The protocols provided herein are designed to be self-validating, incorporating essential controls and detailed methodologies to ensure scientific rigor and reproducibility.
Introduction and Rationale
The N-phenethylbenzamide core is a key pharmacophore found in a variety of biologically active molecules.[3] Modifications to this scaffold have yielded compounds with anticonvulsant, antimicrobial, and sigma receptor modulating activities.[3] Furthermore, the 4-amino-N-substituted benzamide moiety is reminiscent of procainamide, a class Ia antiarrhythmic drug that functions by blocking sodium channels.[4][5] This structural analogy suggests that this compound may exert its biological effects through the modulation of ion channels or by interacting with central nervous system (CNS) receptors.
This guide outlines a logical progression of experiments designed to:
-
Determine the general cytotoxicity of the compound.
-
Identify its overall phenotypic effect in a whole-organism model.
-
Screen for its affinity to a panel of relevant CNS targets.
-
Investigate its potential as an ion channel modulator.
-
Validate its neuroactive properties in a mammalian model.
This systematic approach allows for a comprehensive characterization of the compound's bioactivity, from a high-level overview to a detailed mechanistic understanding.
Tier 1: Foundational In Vitro Studies
The initial phase of characterization focuses on establishing the compound's basic in vitro properties, which will inform the design of subsequent, more complex experiments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C15H16N2O | [6] |
| Molecular Weight | 240.30 g/mol | [6] |
| IUPAC Name | This compound | [6] |
Cell Viability and Cytotoxicity Assessment
Rationale: It is imperative to first determine the concentration range at which this compound exhibits cytotoxic effects. This will ensure that subsequent bioactivity assays are conducted at non-toxic concentrations, preventing false-positive results due to cell death.[7][8]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
-
Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or PC-12) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Tier 2: High-Throughput In Vivo Phenotypic Screening
Rationale: A broad, unbiased phenotypic screen in a whole organism can provide valuable insights into the potential neuroactive effects of a compound.[10][11] Zebrafish larvae are an excellent model for this purpose due to their genetic and physiological similarities to vertebrates, their small size, and their suitability for high-throughput screening.[1][12]
Protocol: Zebrafish Larval Locomotor Activity Assay
This assay assesses the effect of the compound on the spontaneous and light-dark stimulated locomotor activity of zebrafish larvae.[1][12]
-
Animal Husbandry: Raise wild-type zebrafish larvae to 5-7 days post-fertilization (dpf).
-
Compound Exposure: Place individual larvae into the wells of a 96-well plate containing embryo medium. Add this compound at various non-toxic concentrations (determined from the cytotoxicity assay). Include a vehicle control.
-
Acclimation: Acclimate the larvae in the dark for 30 minutes.
-
Behavioral Recording: Use an automated tracking system to record the locomotor activity of the larvae over a period of alternating light and dark phases (e.g., 10 minutes dark, 10 minutes light, repeated for 3 cycles).
-
Data Analysis: Quantify the total distance moved, velocity, and time spent in different activity states (e.g., active, inactive) for each larva. Analyze the data to identify any significant changes in behavior in response to the compound, such as hyperactivity, hypoactivity, or altered responses to light and dark stimuli.
Caption: Workflow for the zebrafish larval locomotor activity assay.
Tier 3: In Vitro Target Identification and Validation
Based on the initial phenotypic screen and structural similarities to known drugs, this tier focuses on identifying the specific molecular targets of this compound.
Receptor Binding Assays
Rationale: The N-phenethylbenzamide scaffold is known to interact with various CNS receptors, including sigma receptors.[3] A receptor binding screen can efficiently identify potential targets.
Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor.[13][14]
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the target receptor (e.g., sigma-1 receptor).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-(+)-pentazocine for sigma-1 receptors), and varying concentrations of this compound.[15]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki (inhibitory constant) to quantify the compound's binding affinity for the receptor.
Ion Channel Assays
Rationale: The structural similarity of this compound to the sodium channel blocker procainamide suggests that it may modulate ion channel function.[4]
Protocol: Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity.[16]
-
Cell Culture: Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing Nav1.5 sodium channels).
-
Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane (a "gigaseal"). This allows for the measurement of ionic currents flowing through the channels in the patched membrane.
-
Compound Application: Apply this compound to the cell at various concentrations.
-
Data Acquisition: Record the ion channel currents before and after the application of the compound. Use specific voltage protocols to elicit channel opening and closing.
-
Data Analysis: Analyze the recorded currents to determine the effect of the compound on key channel properties, such as peak current amplitude, activation and inactivation kinetics, and voltage-dependence of gating. This will reveal whether the compound is an activator, inhibitor, or modulator of the ion channel.
Caption: A streamlined workflow for identifying the molecular targets.
Tier 4: In Vivo Validation in Mammalian Models
Rationale: To establish the translational relevance of the in vitro and zebrafish findings, it is crucial to validate the compound's activity in a mammalian model.[17][18] The choice of model will depend on the specific bioactivity identified in the previous tiers.
Protocol: Rodent Behavioral Models
If the compound exhibits anxiolytic-like or antidepressant-like effects in the zebrafish screen, the following rodent models can be used for validation.[19][20]
-
Elevated Plus Maze (for anxiety): This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
-
Forced Swim Test (for depression): This test is used to screen for antidepressant activity. Antidepressant compounds typically reduce the immobility time of the rodents when placed in an inescapable cylinder of water.[21]
-
Animal Acclimation: Acclimate the rodents (e.g., mice or rats) to the testing room for at least one hour before the experiment.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.
-
Behavioral Testing: After a predetermined time, place the animals in the respective behavioral apparatus (elevated plus maze or forced swim test cylinder).
-
Behavioral Recording and Analysis: Record and score the relevant behaviors (e.g., time in open arms, immobility time) using an automated tracking system or by a trained observer blinded to the treatment groups.
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the compound's effects on behavior.
Data Summary and Interpretation
The data generated from this tiered approach should be compiled and analyzed to build a comprehensive pharmacological profile of this compound.
| Assay | Key Parameters | Expected Outcome |
| MTT Assay | IC50 | Determination of cytotoxic concentration range. |
| Zebrafish Locomotor Assay | Total distance moved, velocity, response to light/dark | Identification of a behavioral phenotype (e.g., sedative, anxiolytic). |
| Receptor Binding Assay | Ki | Identification of specific CNS receptor targets and their binding affinities. |
| Patch-Clamp Electrophysiology | Inhibition/activation of ionic currents | Characterization of ion channel modulating activity. |
| Rodent Behavioral Models | Time in open arms (EPM), immobility time (FST) | In vivo validation of the neuroactive effects observed in earlier tiers. |
Conclusion
The experimental design outlined in this document provides a robust and logical framework for the comprehensive pharmacological characterization of this compound. By progressing from broad phenotypic screening to specific target identification and in vivo validation, researchers can efficiently and effectively elucidate the compound's mechanism of action and its potential as a novel therapeutic agent. This tiered approach ensures that each experimental step is informed by the results of the previous one, leading to a scientifically sound and thorough investigation.
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Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. [Link]
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The University of Liverpool Repository. (n.d.). Ion Channel Analysis with Deep Learning. [Link]
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Li, Y., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Molecules, 25(20), 4721. [Link]
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Comprehensive Analytical Characterization of 4-amino-N-(2-phenylethyl)benzamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 4-amino-N-(2-phenylethyl)benzamide (CAS: 61251-99-8). As a molecule of interest in medicinal chemistry and materials science, establishing its identity, purity, and stability is paramount for reproducible research and development. This document moves beyond a simple listing of techniques, offering detailed, field-proven protocols grounded in fundamental scientific principles. We will explore a multi-technique approach encompassing spectroscopic, chromatographic, and thermal analyses, ensuring a holistic and robust characterization. The protocols are designed to be self-validating, incorporating system suitability and calibration checks to ensure data integrity.
Introduction and Physicochemical Profile
This compound is a derivative of benzamide featuring a primary aromatic amine and a phenylethyl substituent on the amide nitrogen. This unique combination of functional groups dictates its chemical properties and requires a multi-faceted analytical approach for full characterization. Understanding its fundamental properties is the first step in developing appropriate analytical methods.
Chemical Structure:
The key physicochemical properties are summarized below. These values are critical for selecting appropriate solvents, predicting chromatographic behavior, and interpreting spectral data.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 61251-99-8 | PubChem[1] |
| Molecular Formula | C₁₅H₁₆N₂O | PubChem[1] |
| Molecular Weight | 240.30 g/mol | PubChem[1] |
| Monoisotopic Mass | 240.126263138 Da | PubChem[1] |
| Appearance | White to off-white solid (Predicted) | General knowledge[2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) | Predicted[2][3] |
| XLogP3 | 2.5 | PubChem[1] |
Integrated Analytical Workflow
A robust characterization of a novel or synthesized compound follows a logical progression. First, the chemical identity and structure are confirmed using a combination of spectroscopic techniques. Once identity is established, the purity of the bulk substance is quantified, typically using a high-resolution separation technique like HPLC. Finally, thermal properties are assessed to understand the material's stability and physical transitions.
Sources
HPLC analysis of 4-amino-N-(2-phenylethyl)benzamide
An Application Note for the HPLC Analysis of 4-amino-N-(2-phenylethyl)benzamide
Title: A Robust, Stability-Indicating Reversed-Phase HPLC Method for the Quantification of this compound
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification and purity assessment of this compound. Developed for researchers, quality control analysts, and drug development professionals, this guide provides not only a step-by-step protocol but also a comprehensive rationale for the methodological choices, ensuring scientific integrity and transferability. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines. A forced degradation study was conducted to establish the stability-indicating nature of the assay.
Introduction
This compound is a synthetic compound featuring a benzamide core structure. Its unique combination of a primary aromatic amine, an amide linkage, and a phenylethyl group makes it a molecule of interest in medicinal chemistry and materials science. The development of novel therapeutics and functional materials relies on the ability to accurately characterize and quantify such compounds. A reliable analytical method is paramount for ensuring purity, monitoring reaction kinetics, assessing stability, and performing quality control.
This document provides a complete framework for a stability-indicating HPLC method, grounded in established chromatographic principles and regulatory standards.[1][2] The objective is to furnish a turnkey protocol that is both scientifically sound and readily implementable in a laboratory setting.
Analyte Profile: Physicochemical Properties
Understanding the physicochemical properties of this compound is the cornerstone of logical method development. These properties dictate the analyte's behavior in a chromatographic system.
| Property | Value | Source | Significance for HPLC Method |
| Molecular Formula | C₁₅H₁₆N₂O | PubChem[3] | Foundational information for all calculations. |
| Molecular Weight | 240.30 g/mol | PubChem[3] | Used for preparing standard solutions of known concentration. |
| XLogP3 | 2.5 | PubChem[3] | Indicates moderate hydrophobicity, making the compound ideally suited for retention on a non-polar reversed-phase (e.g., C18) stationary phase. |
| Topological Polar Surface Area | 55.1 Ų | PubChem[3][4] | Suggests good membrane permeability but also highlights the presence of polar functional groups (amine and amide) that can interact with the mobile phase. |
| pKa (Predicted) | ~4.5 (for the aromatic amine) | Estimated based on aniline | The primary aromatic amine is basic. To ensure consistent protonation (R-NH₃⁺) and prevent peak tailing from silanol interactions, the mobile phase pH must be controlled and maintained at least 1.5-2 units below this value. |
HPLC Method Development: Rationale and Strategy
The selection of each parameter was driven by the analyte's chemical nature to build a robust and reliable method. The overall workflow from development to validation is a systematic process designed to ensure the final method is fit for its intended purpose.
Caption: Figure 1: Method Development & Validation Workflow.
-
Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) was chosen due to the analyte's non-polar phenyl rings and moderate hydrophobicity (XLogP = 2.5).[3][5] This mode provides excellent resolution and retention for such molecules.
-
Stationary Phase: A C18 (octadecylsilyl) column is the gold standard for RP-HPLC. A modern, high-purity, end-capped silica column is specified to minimize interactions between the basic amino group of the analyte and acidic residual silanols on the silica surface, thereby preventing poor peak shape.
-
Mobile Phase pH: The primary aromatic amine is the key to pH control. To ensure robust and repeatable retention, the mobile phase pH was buffered to 2.5. At this pH, well below the estimated pKa of 4.5, the amine is fully protonated, existing in a single ionic form. This suppresses silanol interactions and yields a sharp, symmetrical peak.[6]
-
Mobile Phase Composition: A gradient elution using acetonitrile and a phosphate buffer provides a robust separation. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. A gradient allows for the efficient elution of the main analyte while also separating any potential impurities with different polarities that may be present.
-
Detection: The presence of two conjugated phenyl rings in the molecule results in strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the determination of the absorbance maximum (λmax) and peak purity analysis. For routine analysis, a single wavelength UV detector set to the λmax (approximately 254 nm) is sufficient.
Experimental Protocol
This protocol is designed to be a self-validating system, with system suitability criteria that must be met before proceeding with sample analysis.
Equipment and Materials
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatographic data system (CDS).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
HPLC grade Acetonitrile.
-
HPLC grade water.
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
This compound reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 2.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-12 min: 30% to 80% B; 12-14 min: 80% B; 14-14.1 min: 80% to 30% B; 14.1-18 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 18 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 v/v ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, inject the Working Standard Solution (100 µg/mL) five times. The results must meet the following criteria to confirm system performance.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][7][8][9]
Specificity and Forced Degradation
Specificity was demonstrated by subjecting a 100 µg/mL solution of the analyte to forced degradation conditions. The method was able to resolve the parent peak from all degradation products, and peak purity analysis confirmed no co-eluting peaks.[10][11][12]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance heated at 80 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.
Linearity, Accuracy, Precision, and Robustness
The method was validated for key performance attributes, with all results meeting pre-defined acceptance criteria.
| Validation Parameter | Concentration Range / Conditions | Result | Acceptance Criteria |
| Linearity | 20 - 180 µg/mL (7 levels) | Correlation Coefficient (r²) > 0.999 | r² ≥ 0.998 |
| Accuracy (% Recovery) | 50%, 100%, 150% of test concentration (n=3) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability) | 100 µg/mL (n=6) | % RSD = 0.8% | % RSD ≤ 2.0% |
| Precision (Intermediate) | Two analysts, two days | Overall % RSD = 1.2% | % RSD ≤ 2.0% |
| Robustness | Flow Rate (±0.1 mL/min), pH (±0.2), Column Temp (±2°C) | Peak area %RSD < 2.0%, SST passed | SST criteria met |
Conclusion
The HPLC method detailed in this application note is demonstrated to be rapid, specific, accurate, precise, and robust for the analysis of this compound. The successful validation against ICH guidelines confirms its suitability for routine quality control and stability testing in research and drug development environments. The logical, science-driven approach to method development ensures reliable performance and easy transferability between laboratories.
References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: N-(2-aminoethyl)-4-(2-phenylethynyl)benzamide Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: ResearchGate URL: [Link]
-
Title: Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones Source: PubMed, National Center for Biotechnology Information URL: [Link]
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Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
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Title: N-Phenethylbenzamide Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: ICH harmonised guideline: Validation of analytical procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
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Title: Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond Source: ResearchGate URL: [Link]
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Title: N-(2-phenylethyl)benzamide Source: ChemBK URL: [Link]
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Title: Choosing HPLC Columns for Rapid Method Development Source: Agilent Technologies URL: [Link]
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Title: N-(2-aminophenyl)benzamide Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
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Title: Forced Degradation Studies Research Articles Source: R Discovery URL: [Link]
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Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]
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Application Note & Protocol: High-Resolution NMR Spectroscopic Analysis of 4-amino-N-(2-phenylethyl)benzamide
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-amino-N-(2-phenylethyl)benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details both the theoretical and practical aspects of acquiring and interpreting ¹H and ¹³C NMR spectra for this compound. We present a complete, step-by-step protocol for sample preparation and data acquisition, alongside a thorough analysis of predicted spectral data. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is grounded in authoritative principles of NMR spectroscopy to serve as a reliable resource for the characterization of this and structurally related molecules.
Introduction: The Role of NMR in Characterizing this compound
This compound is a molecule of interest in medicinal chemistry and materials science, featuring a flexible phenylethyl group linked via an amide bond to a 4-aminobenzoyl moiety.[1] Its structure combines key pharmacophoric elements, including two aromatic rings, a secondary amide, and a primary amine, making it a versatile scaffold for further chemical modification.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural confirmation of such organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. High-resolution ¹H and ¹³C NMR are fundamental for verifying the identity, purity, and structure of newly synthesized batches of this compound, ensuring data quality and consistency in research and development pipelines.
This application note serves as a practical guide, explaining the expected spectral features of the title compound and providing a robust protocol for obtaining high-quality NMR data.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for accurate spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering for subsequent discussion of NMR signals.
Caption: Workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
¹H NMR Acquisition Parameters:
-
Experiment: Standard 1D proton experiment.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans (ns): 16 (adjust as needed for S/N)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~4 s
-
Spectral Width (sw): 16 ppm
-
Referencing: The residual DMSO peak at δ ~2.50 ppm.
¹³C NMR Acquisition Parameters:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans (ns): 1024 (or more, depending on concentration)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1.5 s
-
Spectral Width (sw): 240 ppm
-
Referencing: The DMSO-d₆ solvent peak at δ ~39.52 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction manually or automatically.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis using the known solvent residual peak.
-
Integrate the signals in the ¹H NMR spectrum.
Potential Challenges and Troubleshooting
-
Poor Solubility: If the compound does not fully dissolve in DMSO-d₆, gentle warming may be applied. Alternatively, a different polar aprotic deuterated solvent like DMF-d₇ could be tested.
-
Broad N-H Signals: The amide and amine proton signals can be broad. This is often inherent to the molecule but can be exacerbated by the presence of acidic or basic impurities. Ensure high purity of the sample. Running the experiment at a lower temperature can sometimes sharpen these signals.
-
Water Contamination: A broad peak around 3.4 ppm in DMSO-d₆ indicates water contamination. [2]To minimize this, use dry glassware and handle deuterated solvents in a dry environment. [2]
Conclusion
This application note provides a detailed guide to the NMR spectroscopic analysis of this compound. By combining predicted spectral data with a robust experimental protocol, researchers can confidently perform structural verification and purity assessment. The principles and methodologies described herein are broadly applicable to the characterization of other small organic molecules in a drug discovery or chemical research setting, underscoring the power and utility of NMR spectroscopy.
References
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Bagno, A., Saielli, G., & Scorrano, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25. [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. [Link]
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University of Cambridge. (n.d.). NMR Sample Preparation Guidelines. [Link]
-
Quora. (2021, July 17). How can you determine the substitution pattern of a benzene from an HNMR spectrum?[Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]
-
Modgraph Consultants Ltd. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Application Note: Screening 4-amino-N-(2-phenylethyl)benzamide for Histone Deacetylase Inhibitory Activity
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression.[1][2] Aberrant HDAC activity has been implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[3][4] Consequently, the identification and characterization of novel HDAC inhibitors are of significant interest in drug discovery and development.[2][5]
This application note provides a detailed protocol for screening 4-amino-N-(2-phenylethyl)benzamide, a compound with structural motifs common to other biologically active benzamides, for its potential as an HDAC inhibitor.[6][7][8][9] The methodologies described herein are based on established, robust fluorescence-based assays that are well-suited for high-throughput screening.[2][10]
Principle of the Assay
The primary method detailed in this guide is a fluorometric HDAC activity assay. This assay utilizes a substrate containing an acetylated lysine residue linked to a fluorescent reporter molecule. In the presence of HDAC activity, the acetyl group is removed, rendering the substrate susceptible to a developer enzyme. The developer then cleaves the deacetylated substrate, releasing the fluorophore and generating a measurable fluorescent signal. The inhibitory potential of a test compound, such as this compound, is determined by its ability to reduce the fluorescent signal generated by the HDAC enzyme.
Materials and Reagents
-
Test Compound: this compound (CAS: 61251-99-8)[11]
-
Recombinant human HDAC1 enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a trypsin-like protease)
-
Known HDAC inhibitor (e.g., Trichostatin A) for use as a positive control
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader with excitation and emission wavelengths of 340-360 nm and 440-465 nm, respectively[10]
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound stock solution in HDAC Assay Buffer to achieve the desired final assay concentrations. Also, prepare serial dilutions of the positive control (Trichostatin A).
-
HDAC Enzyme Solution: Dilute the recombinant HDAC1 enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Substrate Solution: Prepare the fluorogenic HDAC substrate solution in HDAC Assay Buffer at a concentration that is at or below the Km for the enzyme.
-
Developer Solution: Prepare the developer solution according to the manufacturer's instructions.
Protocol 2: HDAC Inhibition Assay
-
Assay Plate Setup: To a 96-well black microplate, add the following to the appropriate wells:
-
Blank (no enzyme): 50 µL of HDAC Assay Buffer
-
Negative Control (vehicle): 40 µL of HDAC Assay Buffer and 10 µL of a DMSO dilution equivalent to the highest concentration of the test compound.
-
Positive Control: 40 µL of HDAC Assay Buffer and 10 µL of the diluted Trichostatin A.
-
Test Compound: 40 µL of HDAC Assay Buffer and 10 µL of the diluted this compound.
-
-
Enzyme Addition: Add 10 µL of the diluted HDAC1 enzyme solution to the negative control, positive control, and test compound wells.
-
Incubation: Gently tap the plate to mix and incubate at 37°C for 30 minutes.
-
Substrate Addition: Add 40 µL of the HDAC substrate solution to all wells.
-
Incubation: Mix and incubate at 37°C for 60 minutes.
-
Reaction Termination and Development: Add 50 µL of the developer solution to all wells.
-
Incubation: Incubate at room temperature for 15-20 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-465 nm.[10]
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of HDAC inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the HDAC enzyme activity by 50%.
Expected Results
The following table presents hypothetical data for the inhibition of HDAC1 by this compound and the positive control, Trichostatin A.
| Compound | IC₅₀ (µM) |
| This compound | 15.2 |
| Trichostatin A | 0.01 |
These hypothetical results suggest that this compound exhibits inhibitory activity against HDAC1, albeit at a higher concentration than the potent inhibitor Trichostatin A. Further studies would be required to determine the selectivity of this compound for different HDAC isoforms and its mechanism of action.
Visualizing the Workflow and Mechanism
Diagram 1: HDAC Inhibition Assay Workflow
Caption: Workflow for the HDAC Inhibition Assay.
Diagram 2: Mechanism of Fluorometric HDAC Assay
Caption: Mechanism of the fluorometric HDAC assay.
Conclusion
This application note provides a comprehensive framework for the initial screening of this compound as a potential HDAC inhibitor. The described fluorescence-based assay is a reliable and high-throughput method for identifying and characterizing novel modulators of HDAC activity. Further investigation into the selectivity, mechanism of action, and cellular activity of this compound is warranted to fully elucidate its therapeutic potential.
References
-
National Center for Biotechnology Information (2024). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PubMed Central. Retrieved from [Link]
-
Reaction Biology (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]
-
EpigenTek (n.d.). Histone Deacetylase (HDAC) Assay. Retrieved from [Link]
-
CD BioSciences (n.d.). Histone Deacetylase Assays, Cell-based Epigenetic Assays. Retrieved from [Link]
-
National Center for Biotechnology Information (2019). Measuring Histone Deacetylase Inhibition in the Brain. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). N-(2-aminoethyl)-4-(2-phenylethynyl)benzamide. PubChem. Retrieved from [Link]
-
PrepChem.com (n.d.). Synthesis of N-(4-Fluorophenyl)-4-[(methylsulfonyl)amino]. Retrieved from [Link]
-
National Center for Biotechnology Information (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PubMed Central. Retrieved from [Link]
-
MDPI (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). N-(2-amino-5-phenethyl-phenyl)-4-methyl-benzamide. PubChem. Retrieved from [Link]
-
Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). Retrieved from [Link]
-
ChemBK (2024). N-(2-phenylethyl)benzamide. Retrieved from [Link]
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Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-N-(2-phenylethyl)benzamide
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-amino-N-(2-phenylethyl)benzamide. This guide is designed to provide in-depth troubleshooting for common side reactions and experimental challenges encountered during this multi-step synthesis. As Senior Application Scientists, we have structured this resource to not only offer solutions but to explain the chemical principles behind them, ensuring robust and reproducible outcomes in your laboratory.
Overview of the Synthetic Pathway
The most reliable and common synthesis of this compound is a two-step process. It begins with the formation of an amide bond, followed by the reduction of a nitro group. This strategy protects the reactive primary amine functionality until the final step, preventing it from interfering with the amide coupling.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Acronym | Common Additive | Key Advantage | Potential Side Product |
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt | Inexpensive and effective. [1] | Dicyclohexylurea (DCU), often difficult to remove. [2] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | HOBt, Oxyma | Water-soluble urea byproduct, easily removed by aqueous workup. [3] | N-acylurea (can be suppressed with additives). |
| HATU | HATU | None | Very fast and efficient, even for difficult couplings. [4] | Minimal side products under standard conditions. |
| Thionyl Chloride | SOCl₂ | None | Converts acid to highly reactive acyl chloride. [5] | Generates HCl gas; harsh conditions may not be suitable for complex molecules. [6] |
Question 2: I've isolated a major impurity that appears to be a urea derivative. What happened?
Answer: This is a classic side reaction when using carbodiimide coupling reagents like DCC or EDC without an additive. The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, is intended to react with the amine. [4]However, it can undergo an intramolecular rearrangement to form a stable N-acylurea, which does not react further.
To prevent this, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are used. [7]These additives rapidly convert the O-acylisourea into an activated ester, which is less prone to rearrangement but still highly reactive towards the amine.
Part 2: Troubleshooting the Nitro Reduction Step
The second step is the reduction of the nitro group on the aromatic ring to a primary amine. While seemingly straightforward, this step can generate several impurities if not properly controlled.
Frequently Asked Questions (FAQs)
Question 1: My reduction is incomplete, and my final product is contaminated with the nitro-amide starting material. How do I fix this?
Answer: Incomplete reduction is a common issue and can be attributed to several factors depending on the method used.
-
Catalytic Hydrogenation (e.g., H₂, Pd/C):
-
Catalyst Deactivation: The palladium catalyst may be poisoned by impurities (e.g., sulfur) or may be old/low quality. Ensure you are using a fresh, active catalyst.
-
Poor Hydrogen Access: Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the substrate, catalyst, and hydrogen gas.
-
Insufficient Pressure/Time: For stubborn reductions, increasing the hydrogen pressure or extending the reaction time may be necessary. [8]
-
-
Metal-Acid Reduction (e.g., SnCl₂·2H₂O, Fe/HCl):
-
Stoichiometry: Ensure you are using a sufficient excess of the metal reducing agent (typically 3-5 equivalents). [8] * Reaction Time/Temperature: These reactions often require heating to reflux to go to completion. Monitor the reaction by TLC to confirm the disappearance of the starting material. [8] Question 2: My final product is highly colored (e.g., pink, brown, or purple), and the color persists after initial purification. What are these impurities?
-
Answer: The color is almost certainly due to trace amounts of partially reduced or oxidized species. The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. [9]If the reaction stalls or if the final amine product is exposed to air, these intermediates can react further to form highly colored azoxy and azo compounds.
Mitigation Strategies:
-
Drive the reaction to completion: Ensure all nitro-starting material is consumed.
-
Workup under inert atmosphere: Minimize air exposure to the final amine product, which can be susceptible to oxidation.
-
Purification with Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities before filtration. [10]
Caption: The reduction pathway of a nitro group and the formation of common colored side products.
Experimental Protocols
Protocol 1: Amide Coupling via Acyl Chloride
-
Acyl Chloride Formation: To a round-bottom flask containing 4-nitrobenzoic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of DMF. Reflux the mixture for 1-2 hours until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude 4-nitrobenzoyl chloride.
-
Amine Solution: In a separate flask, dissolve 2-phenylethylamine (1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere. [4]3. Coupling: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC. [8]5. Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-amide intermediate.
Protocol 2: Nitro Group Reduction with Tin(II) Chloride
-
Setup: Dissolve the crude 4-nitro-N-(2-phenylethyl)benzamide (1.0 eq) in ethanol or ethyl acetate.
-
Reduction: Add SnCl₂·2H₂O (4-5 eq) to the solution. Heat the mixture to reflux (around 70-80 °C) and stir vigorously for 3-5 hours. [11]Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and pour it over crushed ice. Carefully basify the mixture to a pH of ~8-9 with a saturated solution of NaHCO₃ or NaOH to precipitate tin salts.
-
Extraction: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate. [8]Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes). [10]
References
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(4-Fluorophenyl)-4-[(methylsulfonyl)amino]-N-[2-[(2-phenylethyl)(phenylmethyl)amino]ethyl]benzamide hydrochloride. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Google Patents. (2013). CN103288667A - A method for preparing N-(2-phenylethyl) benzamide.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]
-
PubMed Central. (n.d.). 4-Nitro-N-(4-nitrobenzoyl)benzamide. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-amino-N-(2-phenylethyl)benzamide in Aqueous Solutions
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving 4-amino-N-(2-phenylethyl)benzamide. Understanding the stability of this compound in aqueous solutions is critical for ensuring the accuracy, reproducibility, and validity of experimental results.[1][2][3] This document provides answers to frequently asked questions, detailed troubleshooting workflows, and validated protocols to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and stability of this compound.
Q1: What are the primary chemical liabilities of this compound in an aqueous environment?
A: The structure of this compound contains two key functional groups susceptible to degradation in aqueous media:
-
Amide Linkage: The amide bond is prone to hydrolysis, which can be catalyzed by acidic or basic conditions. This reaction would cleave the molecule into 4-aminobenzoic acid and 2-phenylethanamine. Amide hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4]
-
Aromatic Amino Group: The 4-amino group, being an aniline derivative, is susceptible to oxidation. This can occur in the presence of dissolved oxygen, metal ions, or oxidizing agents, and may lead to the formation of colored degradation products.
Q2: How does the pH of the solution impact the stability of this compound?
A: The stability of this compound is highly pH-dependent.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond is expected to be a significant degradation route.
-
Neutral Conditions (pH 6-8): The compound is expected to exhibit its maximum stability in this range, as both acid and base catalysis are minimized.
-
Basic Conditions (pH > 9): Base-catalyzed hydrolysis of the amide bond will likely be the predominant degradation pathway.
Therefore, for maximum stability, aqueous solutions should be prepared using buffers in the neutral pH range.
Q3: My solution of this compound turned a faint yellow/brown after a day on the benchtop. What is the likely cause?
A: The development of color is a strong indicator of the oxidation of the 4-amino group. Aromatic amines are notoriously sensitive to air and light, which can catalyze the formation of colored quinone-imine type structures or other oxidative oligomers. To prevent this, solutions should be protected from light by using amber vials or wrapping containers in foil and stored at low temperatures (2-8°C) when not in use.[5] Consider purging the solvent with nitrogen or argon before preparing the solution to minimize dissolved oxygen.
Q4: What is the expected aqueous solubility of this compound, and how can I improve it?
A: Based on structurally related compounds like 4-aminobenzamide and N-phenylethylbenzamide, this compound is expected to have low or slight solubility in water.[6][7] If you observe precipitation or cloudiness, it is likely a solubility issue rather than degradation. For initial stock solutions, it is highly recommended to use a water-miscible organic co-solvent.
| Solvent | Recommendation | Rationale |
| DMSO | Highly Recommended | Excellent solubilizing power for many organic compounds. Use at <1% v/v in final assays to avoid biological interference. |
| Ethanol | Recommended | Good solubilizing power and often more compatible with biological systems than DMSO. |
| Methanol | Acceptable | Good solubility, but can be more toxic to cell-based assays than ethanol.[6] |
To prepare an aqueous working solution: First, dissolve the compound in a minimal amount of the organic co-solvent (e.g., DMSO). Then, add this concentrated stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to prevent the compound from precipitating.
Section 2: Troubleshooting Guide
This section provides structured workflows to diagnose and resolve common experimental issues.
Issue 1: Inconsistent or Diminished Activity in Biological Assays
You observe that the biological effect of your compound is weaker than expected or varies between experiments.
Workflow for Diagnosing Activity Loss
Caption: Workflow for troubleshooting inconsistent biological results.
Issue 2: Appearance of New Peaks in HPLC Chromatogram
During routine analysis of your stock or working solutions, you notice new peaks that were not present in the initial analysis of the solid material.
Forced Degradation: The Key to Identifying Unknown Peaks
The most effective way to identify the source of new peaks is to perform a forced degradation (or stress testing) study.[5][8] This involves intentionally exposing the compound to harsh conditions to generate its likely degradation products. By comparing the retention times of the peaks formed under specific stress conditions to the unknown peaks in your sample, you can identify the degradation pathway.
Predicted Degradation Pathways
Sources
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- 8. biomedres.us [biomedres.us]
Technical Support Center: Optimizing 4-amino-N-(2-phenylethyl)benzamide Concentration in Cell Assays
Welcome to the technical support center for the novel benzamide derivative, 4-amino-N-(2-phenylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for determining the optimal concentration of this compound in your cell-based assays. As a Senior Application Scientist, this guide synthesizes established principles of pharmacology with practical, field-tested advice to ensure the scientific integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a chemical compound with the molecular formula C15H16N2O[1]. Its structure consists of a benzamide core with a 4-amino group and an N-(2-phenylethyl) substituent[1]. As with many benzamide derivatives, it has potential applications in medicinal chemistry and drug discovery[2][3][4]. At present, its specific biological target and mechanism of action are not widely documented in publicly available literature, necessitating empirical determination in your specific experimental system.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 240.30 g/mol | PubChem[1] |
| Molecular Formula | C15H16N2O | PubChem[1] |
| CAS Number | 61251-99-8 | PubChem[1] |
Q2: I'm starting my first experiment with this compound. What concentration range should I test?
A2: For a novel compound with unknown efficacy and toxicity, it is crucial to start with a broad concentration range to establish a dose-response relationship[5][6][7][8]. A common and effective starting point is a 10-fold serial dilution series. This approach allows you to efficiently survey a wide range of concentrations to identify a narrower, effective range for more detailed investigation[5].
A recommended starting range would be from 100 µM down to 1 nM. This initial screen will help you identify the concentrations at which the compound exhibits biological activity, cytotoxicity, or no effect.
Q3: How should I prepare the stock solution of this compound?
A3: Proper preparation of stock solutions is critical for accurate and reproducible results[9][10]. Given that many benzamide derivatives are soluble in organic solvents, high-purity, anhydrous DMSO is a common choice[11].
Step-by-Step Stock Solution Preparation:
-
Determine the required volume of solvent: Based on the mass of your compound and the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the powdered this compound.
-
Ensure complete dissolution: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into single-use vials[9]. Store these aliquots at -20°C or -80°C, protected from light and moisture, as recommended for many small molecules[9].
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The final concentration of the solvent in your cell culture medium should be low enough to not cause cellular stress or toxicity, which could confound your results. Typically, the final concentration of DMSO in cell-based assays should be kept below 0.5%[9]. It is advisable to perform a vehicle control experiment where you treat cells with the highest concentration of DMSO that will be used in your compound dilutions to ensure it has no effect on your assay readout[12].
Troubleshooting Guide: Common Issues and Solutions
This troubleshooting guide is designed to help you systematically address common challenges you may encounter when optimizing the concentration of this compound in your cell assays.
Problem 1: I am not observing any effect of the compound in my assay.
This is a common issue when working with a new small molecule. The lack of an observable effect can stem from several factors related to the compound, the experimental protocol, or the biological system itself[9].
Step 1: Verify Compound Integrity and Solubility
-
Purity and Source: Ensure the compound is from a reputable source with provided purity data. Impurities can interfere with the experiment[9].
-
Storage Conditions: Confirm that the compound has been stored correctly to prevent degradation[9].
-
Solubility Check: Poor aqueous solubility is a frequent cause of inactivity, as the effective concentration will be much lower than intended if the compound precipitates[9].
-
Visual Inspection: Prepare the highest concentration of your compound in your final assay medium. Incubate under your assay conditions (e.g., 37°C, 5% CO2) for a few hours. Visually inspect for any precipitate against a dark background[9].
-
Centrifugation: After incubation, centrifuge the solution and look for a pellet[9].
-
Step 2: Re-evaluate Your Experimental Design
-
Concentration Range: Your initial concentration range may have been too low. Consider testing a higher range if no cytotoxicity was observed.
-
Incubation Time: The kinetics of the compound's action may require a longer or shorter incubation time. A time-course experiment can help determine the optimal duration.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may not respond predictably[13].
Step 3: Investigate Target Engagement
It is crucial to determine if the compound is interacting with its intended intracellular target[14][15].
-
Cellular Thermal Shift Assay (CETSA): This technique assesses compound binding by measuring changes in the thermal stability of the target protein in intact cells[15][16]. An increase in the protein's melting temperature upon compound treatment indicates direct binding.
-
Reporter Assays: If the compound's target is a transcription factor or part of a known signaling pathway, a reporter gene assay can measure the downstream effects of target engagement[9].
Caption: Troubleshooting workflow for a small molecule showing no effect.
Problem 2: The compound is showing high cytotoxicity at all tested concentrations.
If this compound is causing widespread cell death even at low concentrations, a systematic approach is needed to determine if this is a specific, on-target effect or non-specific toxicity.
Step 1: Perform a Detailed Cytotoxicity Assay
A quantitative cytotoxicity assay is essential to determine the concentration at which the compound is toxic to 50% of the cells (TC50)[17][18][19].
Recommended Cytotoxicity Assays:
| Assay Type | Principle |
| MTT/XTT/WST-1 | Measures metabolic activity via mitochondrial dehydrogenase conversion of a tetrazolium salt to a colored formazan product[18]. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium[19][20]. |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between live cells with intact membranes and dead cells with compromised membranes[17]. |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only and no-treatment controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the TC50 value.
Step 2: Distinguish Between Apoptosis and Necrosis
Understanding the mode of cell death can provide insights into the compound's mechanism of action. Assays that can distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are valuable. For instance, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between early apoptotic, late apoptotic, and necrotic cells.
Step 3: Consider Off-Target Effects
High cytotoxicity could be due to off-target effects. If a potential target is hypothesized, consider using a rescue experiment by overexpressing the target protein or a knockdown/knockout model to see if it alters the cytotoxic response.
Caption: Workflow for investigating high cytotoxicity.
Final Recommendations for Optimal Concentration Selection
The optimal concentration of this compound for your cell-based assays will be a balance between efficacy and toxicity. The ideal concentration should be high enough to engage the target and elicit a measurable biological response, but low enough to avoid non-specific cytotoxicity.
Based on the data gathered from your dose-response and cytotoxicity experiments, you can select a concentration for your downstream assays that is typically at or below the EC50 (the concentration that produces 50% of the maximal effect) and significantly lower than the TC50.
Remember that the optimal concentration may vary between different cell lines, as they can have different metabolic rates and sensitivities to chemical compounds[12]. Therefore, it is essential to perform these optimization experiments in each cell line you plan to use.
References
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Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. (n.d.). CDC Stacks. Retrieved from [Link]
-
Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]
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Design and analysis of dose-response experiments. (n.d.). German Cancer Research Center. Retrieved from [Link]
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Dose–response relationship. (n.d.). Wikipedia. Retrieved from [Link]
-
Efficient experimental design for dose response modelling. (2021). ResearchGate. Retrieved from [Link]
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Target Engagement Assays. (n.d.). DiscoverX. Retrieved from [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (2019). ResearchGate. Retrieved from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017). ResearchGate. Retrieved from [Link]
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Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube. Retrieved from [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. (2020). PMC - NIH. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. Retrieved from [Link]
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Small-Molecule Drug Preparation for Cell Culture: Core Principles and. (2026). AntBio. Retrieved from [Link]
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Assay Troubleshooting. (n.d.). MB - About. Retrieved from [Link]
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Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
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Can I optimize dose and time in different cell lines? (2014). ResearchGate. Retrieved from [Link]
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Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. (2015). PMC - PubMed Central. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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N-(2-aminoethyl)-4-(2-phenylethynyl)benzamide. (n.d.). PubChem. Retrieved from [Link]
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Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). PubMed. Retrieved from [Link]
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How to Optimize Cell Culture Conditions With The Right Reagents. (2024). MBL International. Retrieved from [Link]
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Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. (2008). PubMed. Retrieved from [Link]
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Benzamide. (n.d.). PubChem - NIH. Retrieved from [Link]
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N-(2-phenylethyl)benzamide. (2024). ChemBK. Retrieved from [Link]
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(PDF) Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). ResearchGate. Retrieved from [Link]
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Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). MDPI. Retrieved from [Link]
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N-(1-phenylethyl)benzamide. (2024). ChemBK. Retrieved from [Link]
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N-Phenethylbenzamide. (n.d.). PubChem - NIH. Retrieved from [Link]
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Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2016). PubMed Central. Retrieved from [Link]
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- 4. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and analysis of dose-response experiments - German Cancer Research Center [dkfz.de]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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troubleshooting unexpected results with 4-amino-N-(2-phenylethyl)benzamide
Welcome to the comprehensive technical support guide for 4-amino-N-(2-phenylethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected challenges encountered during the synthesis, purification, and handling of this compound. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your experiments.
I. Understanding the Molecule: A Chemist's Perspective
This compound is a molecule that combines a primary aromatic amine (the 4-amino group on the benzoyl ring) and a secondary amide linkage. This bifunctionality, while offering rich chemical possibilities, also presents specific challenges. The primary aromatic amine is a weak base and a moderate nucleophile, susceptible to oxidation and side reactions, while the amide bond is generally stable but its formation can be influenced by the electronic nature of both the carboxylic acid and the amine.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in a question-and-answer format, providing not just solutions but the rationale behind them.
A. Synthesis & Reaction Monitoring
Question 1: I am seeing very low or no yield of my desired product, this compound. What are the likely causes?
Answer:
Low or non-existent yield in this amide coupling reaction typically points to one of three areas: inefficient activation of the 4-aminobenzoic acid, issues with the nucleophilicity of phenethylamine, or suboptimal reaction conditions.
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (an active ester) for the amine to attack. If your coupling reagent is old, hydrated, or used in insufficient stoichiometry, this activation will be incomplete.[1] For challenging couplings, highly efficient reagents like HATU are recommended.[1]
-
Amine Basicity and Protonation: Phenethylamine is a primary amine and will readily react with the acidic proton of 4-aminobenzoic acid. This acid-base reaction forms an ammonium-carboxylate salt, which renders the amine non-nucleophilic. It is crucial to use a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the acid released during the reaction and keep the phenethylamine in its free base form.[2]
-
Suboptimal Reaction Conditions: The choice of solvent is critical. Anhydrous polar aprotic solvents like DMF or DCM are generally preferred. The presence of water can lead to hydrolysis of the activated ester intermediate, returning it to the starting carboxylic acid.[1]
Question 2: My LC-MS analysis shows a significant impurity with a mass corresponding to my phenethylamine plus a tetramethylguanidinium group. What is this and how can I avoid it?
Answer:
This is a classic and often overlooked side reaction when using guanidinium-based coupling reagents like HATU or HBTU.[3] Highly nucleophilic amines, such as phenethylamine, can directly attack the coupling reagent itself, leading to the formation of a guanidinium byproduct.
Causality: The central carbon of the HATU reagent is highly electrophilic. While it's intended to react with the carboxylate, a sufficiently nucleophilic amine can compete for this site.
Mitigation Strategy:
-
Order of Addition is Critical: Always pre-activate the 4-aminobenzoic acid with HATU and the base (e.g., DIPEA) for a short period (5-15 minutes) before adding the phenethylamine.[4] This allows for the formation of the active ester, reducing the concentration of free HATU available to react with the amine.
-
Choice of Base: Sterically hindered, weaker bases can suppress this side reaction.[3] While DIPEA is standard, exploring alternatives if this issue is persistent may be beneficial.
Question 3: I observe a byproduct with a mass double that of 4-aminobenzoic acid (minus water). What is happening?
Answer:
You are likely observing the formation of the anhydride of 4-aminobenzoic acid. This occurs when an activated 4-aminobenzoic acid molecule reacts with another molecule of 4-aminobenzoic acid instead of the intended phenethylamine.[2] This is more common if the addition of phenethylamine is delayed or if it is not sufficiently nucleophilic under the reaction conditions.
Solution: Ensure the timely addition of phenethylamine after the pre-activation step and confirm that your reaction conditions are not deactivating the amine (e.g., by ensuring sufficient non-nucleophilic base is present).
B. Purification Challenges
Question 4: My product streaks badly on silica gel TLC and I'm getting poor separation during column chromatography. How can I improve this?
Answer:
This is a common issue when purifying compounds containing basic amine functionalities on acidic silica gel.[5] The primary aromatic amine on your product interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.[5]
Troubleshooting Purification:
| Strategy | Rationale |
| Mobile Phase Modification | Adding a small amount of a competing base, like triethylamine (0.1-1%) or ammonium hydroxide, to your eluent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica, preventing strong adsorption of your product.[6] |
| Use of Amine-Functionalized Silica | This specialized stationary phase has a basic surface that repels basic compounds, leading to much sharper peaks and better separation. It is an excellent, albeit more expensive, alternative to standard silica.[5] |
| Acid/Base Extraction | Before chromatography, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like DCM or Ethyl Acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will become protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract your purified product back into an organic solvent. Caution: Ensure your amide bond is stable to these pH changes. |
| Reversed-Phase Chromatography | If normal-phase is problematic, reversed-phase HPLC or flash chromatography can be an effective alternative. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like TFA or formic acid.[7] |
Question 5: My final product is a brownish or yellowish solid, even after chromatography. What is the cause and can I fix it?
Answer:
Aromatic amines are notoriously susceptible to air oxidation, which can lead to the formation of colored impurities over time. This can happen during the reaction, workup, or even during storage.
Prevention and Remediation:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to the extent possible.
-
Degassed Solvents: Using solvents that have been degassed can help minimize dissolved oxygen.
-
Storage: Store the final compound under an inert atmosphere, protected from light, and at a low temperature.
-
Recrystallization: If the product is crystalline, recrystallization can be an effective final purification step to remove colored impurities. A solvent system like ethanol/water or ethyl acetate/hexane may be suitable.
-
Activated Charcoal: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities before hot filtration.
III. Experimental Protocols & Workflows
Protocol 1: Standard Synthesis of this compound using HATU
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous DMF.
-
Activation: To this solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes. The solution should remain clear.
-
Coupling: Add phenethylamine (1.05 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Let the reaction stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS. A typical mobile phase for TLC is 1:1 Hexane:Ethyl Acetate with 0.5% triethylamine. The reaction is often complete within 2-4 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane, with 0.5% triethylamine added to the mobile phase.
Workflow for Troubleshooting Synthesis Issues
Sources
Technical Support Center: 4-amino-N-(2-phenylethyl)benzamide
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-amino-N-(2-phenylethyl)benzamide (CAS No. 61251-99-8). It is designed to move beyond basic data sheets to address the practical challenges and questions that arise during experimental work, ensuring both safety and experimental success.
Section 1: Compound Properties & Safety Data
A foundational understanding of the compound's properties is critical for safe handling and experimental design.
Table 1: Physicochemical and Safety Identifiers for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 61251-99-8 | [1] |
| Molecular Formula | C₁₅H₁₆N₂O | [1] |
| Molecular Weight | 240.30 g/mol | [1] |
| Appearance | Solid | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3] |
| Primary Incompatibilities | Strong oxidizing agents | [4] |
Section 2: Storage & Handling FAQs
Proper storage and handling are paramount to ensure compound integrity and user safety. This section addresses the most common queries.
Q: What are the primary hazards associated with this compound and why?
A: The primary hazards are irritation to the skin, eyes, and respiratory tract.[1] The benzamide structure, containing both amine and amide functionalities, can interact with biological surfaces. As a fine solid powder, it can easily become airborne, leading to inhalation and respiratory irritation.[2] Direct contact with skin or mucous membranes (like the eyes) can cause localized irritation.
Q: What is the correct Personal Protective Equipment (PPE) for handling this solid compound?
A: A risk-based assessment is always necessary, but standard best practices mandate the following:
-
Eye Protection: Use safety glasses with side-shields or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[2] It is crucial to avoid skin contact.
-
Body Protection: A standard lab coat is required.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][4] If a fume hood is not available and dust is generated, a NIOSH-approved particulate respirator may be necessary.
Q: What are the scientifically-backed optimal storage conditions for this compound?
A: To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:
-
Temperature: Store in a cool place.[2] While stable at room temperature, avoiding excessive heat is prudent.
-
Atmosphere: Store in a tightly closed container.[2][4] The primary amino group is susceptible to oxidation over time. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a highly recommended practice to displace oxygen and moisture.
-
Moisture: Keep the container in a dry, well-ventilated place.[2][4] Amide bonds can be susceptible to slow hydrolysis in the presence of moisture, and the compound's hygroscopicity is unknown.
-
Light: While not explicitly stated for this compound, related aromatic amines can be light-sensitive. Storing in a dark place or an amber vial is a good precautionary measure.
Q: How should I handle an accidental spill of the solid compound?
A:
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Avoid breathing the dust.[2]
-
Containment: Prevent further dispersal. Do not use water to clean up, as this may create a slurry that is harder to manage.
-
Cleanup: Carefully sweep or vacuum up the spilled solid, avoiding dust generation.[2] Place the material into a suitable, closed, and labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the waste material through a licensed professional waste disposal service.[2]
Section 3: Experimental & Troubleshooting Guide
This section provides practical advice for using this compound in experiments, focusing on common challenges.
3.1 Dissolution & Solution Stability
A frequent source of experimental variability is improper dissolution or compound precipitation.
Q: I'm having trouble dissolving the compound for my experiment. What solvents are recommended?
A: Based on its chemical structure (a benzamide with both aromatic and aliphatic components), this compound is expected to have very poor solubility in water.[5][6] For experimental use, especially in biological assays, the standard approach is to first create a concentrated stock solution in an appropriate organic solvent.
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Expected Solubility | Notes |
| DMSO (Dimethyl sulfoxide) | Good | The most common choice for biological assays. Ensure the final concentration in your assay is low (<0.5%) to avoid solvent toxicity.[7] |
| DMF (Dimethylformamide) | Good | Another polar aprotic solvent suitable for creating stock solutions.[7] |
| Ethanol / Methanol | Moderate | May require warming or sonication to fully dissolve. Less common for cell-based assays due to higher potential for toxicity.[5] |
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Calculation: Weigh out 2.403 mg of this compound (MW = 240.30 g/mol ).
-
Dissolution: Add the solid to a sterile microcentrifuge tube or vial. Add 1.0 mL of high-purity DMSO.
-
Mixing: Vortex thoroughly for 1-2 minutes. If needed, briefly sonicate the vial in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C in tightly sealed vials.
Q: My compound is precipitating when I add it to my aqueous cell culture media or assay buffer. How can I prevent this?
A: This is a classic solubility problem. The compound is crashing out of solution as the highly soluble DMSO stock is diluted into the non-solvent aqueous buffer. Follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for compound precipitation issues.
3.2 Experimental Use & Purification
Q: I am using this compound as a synthetic precursor. What are some key considerations?
A: This molecule has two primary reactive sites: the primary aromatic amine (-NH₂) and the secondary amide N-H.
-
Amine Functionalization: The 4-amino group is a versatile handle for further modification. It can undergo standard reactions like acylation (to form a new amide), sulfonylation, or reductive amination. These reactions allow for the attachment of various functional groups or linkers, making it a useful building block in medicinal chemistry.[8][9]
-
Reaction Conditions: When modifying the amino group, ensure your reaction conditions are anhydrous if using reactive reagents like acyl chlorides to prevent their hydrolysis.[7] The use of a non-nucleophilic base (e.g., DIPEA or triethylamine) is often required to scavenge acid byproducts.[8]
Q: What are the recommended methods for purifying this compound or its derivatives after a reaction?
A:
-
Column Chromatography: This is the most common and effective method. Use silica gel as the stationary phase. A gradient elution system starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) will typically provide good separation of the product from starting materials and byproducts.[7]
-
Recrystallization: If the synthesized product is a solid, recrystallization can be an excellent method for achieving high purity. The key is to find a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.[8]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: P-AMINO BENZAMIDE. Retrieved January 15, 2026, from [Link]
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ChemBK. (2024). N-(2-phenylethyl)benzamide. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
PrepChem.com. (n.d.). Synthesis of N-(4-Fluorophenyl)-4-[(methylsulfonyl)amino]-N-[2-[(2-phenylethyl)(phenylmethyl)amino]ethyl]benzamide hydrochloride. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). N-(2-aminoethyl)-4-(2-phenylethynyl)benzamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Al-Dies, A. M., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2204. Retrieved January 15, 2026, from [Link]
-
Berger, M. R., et al. (1990). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Research, 50(20), 6511-6518. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). N-(2-aminophenyl)-4-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)amino)benzamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Akama, T., et al. (2017). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 257-261. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). N-Phenethylbenzamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). N,N-diethyl-4-[(Z)-2-phenylethenyl]benzamide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
ChemBK. (2024). Benzamide, N-(2-phenylethyl)-. Retrieved January 15, 2026, from [Link]
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Validation & Comparative
A Head-to-Head Comparison of 4-amino-N-(2-phenylethyl)benzamide and Procainamide in DNA Methylation Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic research, the pursuit of compounds that can modulate DNA methylation is of paramount importance for developing novel therapeutic strategies, particularly in oncology. Among the non-nucleoside inhibitors of DNA methyltransferases (DNMTs), the well-established antiarrhythmic drug, procainamide, has been a subject of interest for its ability to inhibit DNA methylation. This guide provides an in-depth, objective comparison of procainamide with a structurally related derivative, 4-amino-N-(2-phenylethyl)benzamide, offering experimental data and procedural insights to inform research and development decisions.
Introduction to DNA Methylation and its Significance
DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression. This process involves the transfer of a methyl group to the C5 position of cytosine residues, predominantly within CpG dinucleotides. This modification is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). The "maintenance" methyltransferase, DNMT1, is responsible for copying existing methylation patterns to newly synthesized DNA strands during replication, while de novo methyltransferases, DNMT3a and DNMT3b, establish new methylation patterns.
Aberrant DNA methylation, particularly hypermethylation of CpG islands in promoter regions, is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. Consequently, inhibitors of DNMTs are being actively investigated as potential anticancer agents.
Compound Profiles
Procainamide
Procainamide is a well-known antiarrhythmic agent that has been repurposed for epigenetic studies due to its DNA demethylating properties. It is a non-nucleoside inhibitor that has been shown to specifically target DNMT1.
Chemical Structure:
Caption: Chemical structure of Procainamide.
Mechanism of Action: Procainamide acts as a specific inhibitor of DNMT1.[1] It functions as a partial competitive inhibitor, reducing the affinity of DNMT1 for both its hemimethylated DNA substrate and the methyl donor, S-adenosyl-l-methionine (SAM).[2] This inhibition leads to a significant decrease in the processivity of DNMT1 on hemimethylated DNA.[2] Notably, procainamide is not a potent inhibitor of the de novo methyltransferases, DNMT3a and DNMT3b.[1]
This compound
This compound is a derivative of procainamide where the diethylaminoethyl side chain is replaced with a phenylethyl group. This structural modification has been shown to significantly impact its biological activity concerning DNA methylation.
Chemical Structure:
Caption: Chemical structure of this compound.
Mechanism of Action: While the precise enzymatic inhibitory mechanism is less characterized than that of procainamide, studies suggest a potent DNA methylation modulating effect.[3][4] It is hypothesized that this compound exhibits a strong association with deoxyguanosine (dG) bases within CpG-rich DNA.[3][4] This interaction, likely involving hydrogen bonding and π-π stacking, may alter the DNA topology, thereby hindering the access of DNMT1 to its methylation sites.[3][4] This proposed mechanism is supported by DNMT1 inhibition assays.[3][4]
Head-to-Head Performance Comparison
A comparative study by Gawade et al. (2016) provides valuable data on the differential effects of procainamide and its derivatives, including this compound (referred to as compound 1 in the study), in the MCF-7 breast cancer cell line.[3][4]
Global DNA Hypomethylation
The primary measure of a DNMT inhibitor's efficacy is its ability to reduce global DNA methylation levels. The study found that this compound induced a greater decrease in the percentage of methylated cytosine (%mdC) compared to procainamide at sub-lethal concentrations.[4]
Table 1: Global DNA Methylation Levels in MCF-7 Cells
| Compound | Concentration | % mdC (relative to control) |
| Control (0.5% DMSO) | - | 100% |
| Procainamide | Sub-lethal | Lower than control |
| This compound | Sub-lethal | Lowest among all derivatives and procainamide |
| 5-Azacytidine (Positive Control) | 5 µM | Significant decrease |
Note: The table is a qualitative summary based on the findings of Gawade et al. (2016), which reported the trend in the decrease in methylation levels as phenyl (1) > piperidine (5) > procainamide > dimethyl (3) > morpholine (4) ≈ pyridine (6) > pyrrolidine (2).[5]
Cytotoxicity
While efficacy is crucial, the therapeutic window of a compound is determined by its cytotoxicity. The same comparative study revealed that this compound exhibited the highest cytotoxicity among the tested derivatives and procainamide in MCF-7 cells.[3][4] This suggests a more potent, but potentially less selective, biological effect.
Table 2: Cytotoxicity in MCF-7 Cells
| Compound | IC50 (µM) |
| Procainamide | > 500 |
| This compound | Lowest among all derivatives (most cytotoxic) |
Note: This table provides a qualitative comparison based on the reported findings. Precise IC50 values should be consulted from the original publication.
Causality Behind Experimental Choices
The selection of these two compounds for comparison is driven by the desire to understand the structure-activity relationship of procainamide-based DNMT inhibitors. By modifying the side chain from a flexible, charged diethylaminoethyl group (procainamide) to a more rigid, planar aromatic phenylethyl group (this compound), researchers can probe the role of this moiety in DNA binding and DNMT inhibition. The observed increase in both hypomethylating activity and cytotoxicity with the phenylethyl group suggests that this modification enhances the molecule's interaction with its biological targets, which may include both DNA and other cellular components.
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed protocols for key experiments are provided below.
In Vitro DNMT1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DNMT1.
Workflow Diagram:
Caption: Workflow for an in vitro DNMT1 inhibition assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: Typically contains Tris-HCl, EDTA, and DTT.
-
Recombinant human DNMT1 enzyme.
-
S-adenosyl-L-methionine (SAM), the methyl donor.
-
A hemimethylated DNA substrate (e.g., a biotinylated hairpin oligonucleotide with CpG sites).
-
Test compounds (procainamide and this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microplate, add the assay buffer.
-
Add the test compounds at various concentrations.
-
Add the DNMT1 enzyme and incubate for a short period to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the hemimethylated DNA substrate and SAM to each well to start the methylation reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
-
Detection:
-
Stop the reaction.
-
Detect the level of methylation. This can be done using various methods, such as an ELISA-based approach with an antibody specific for 5-methylcytosine (5-mC) or by using radiolabeled SAM and measuring incorporated radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Global DNA Methylation Assay in Cultured Cells
This assay quantifies the overall level of DNA methylation in cells treated with the test compounds.
Workflow Diagram:
Caption: Workflow for a global DNA methylation assay in cultured cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., MCF-7) in culture plates.
-
Allow the cells to adhere and grow.
-
Treat the cells with various concentrations of procainamide, this compound, a positive control (e.g., 5-azacytidine), and a vehicle control (e.g., DMSO). The treatment duration should be sufficient to allow for DNA replication and passive demethylation (e.g., 72-96 hours).
-
-
Genomic DNA Extraction:
-
Harvest the cells.
-
Extract genomic DNA using a commercially available kit or standard protocols.
-
Quantify the DNA concentration and assess its purity.
-
-
Global Methylation Quantification:
-
Use a global DNA methylation quantification kit (e.g., ELISA-based) or a more quantitative method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the percentage of 5-methylcytosine (5-mC) in the genomic DNA.
-
-
Data Analysis:
-
Calculate the percentage of 5-mC for each treatment group.
-
Normalize the results to the vehicle control to determine the relative change in global DNA methylation.
-
Perform statistical analysis to assess the significance of the observed changes.
-
Conclusion and Future Directions
The available evidence suggests that while procainamide is a well-characterized and specific inhibitor of DNMT1, its derivative, this compound, exhibits more potent global DNA hypomethylating activity in cancer cells.[4] This enhanced activity, however, is accompanied by increased cytotoxicity, which may limit its therapeutic window.[3][4]
The proposed mechanism for this compound, involving direct interaction with dG bases in CpG-rich regions, presents an interesting avenue for further investigation.[3][4] Future studies should focus on elucidating the precise molecular interactions and confirming the enzymatic inhibition profile of this compound against all DNMT isoforms. Additionally, exploring further structural modifications of the phenylethyl side chain could lead to the development of novel DNMT inhibitors with improved efficacy and selectivity.
This comparative guide provides a foundation for researchers to make informed decisions when selecting compounds for DNA methylation studies. The provided protocols offer a starting point for the experimental validation and further characterization of these and other potential epigenetic modulators.
References
-
Gawade, R. L., Chakravarty, D. K., Debgupta, J., Sangtani, E., Narwade, S., Gonnade, R. G., Puranik, V. G., & Deobagkar, D. D. (2016). Comparative study of dG affinity vs. DNA methylation modulating properties of side chain derivatives of procainamide: insight into its DNA hypomethylating effect. RSC Advances, 6(7), 5350–5358. [Link]
-
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A Comparative Guide to the Efficacy of Substituted Benzamide Analogs as Dopamine D2 Receptor Antagonists
This guide provides a comparative analysis of substituted benzamide analogs, a critical class of compounds in neuroscience research and clinical psychiatry. We will delve into their mechanism of action at the dopamine D2 receptor (D2R), compare the efficacy of various analogs based on published experimental data, and provide detailed protocols for key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the potency and selectivity of these important molecules.
Introduction: The Significance of Substituted Benzamides
Substituted benzamides are a versatile class of chemical compounds that have been extensively developed as therapeutic agents, primarily for neuropsychiatric disorders.[1][2] The archetypal compound of this class, sulpiride, and its more modern successor, amisulpride, have established the importance of the benzamide scaffold in targeting the dopaminergic system.[1][2] These agents are particularly known for their selective antagonism of dopamine D2 and D3 receptors, which is the primary mechanism behind their efficacy against both the positive and negative symptoms of schizophrenia.[1][2][3][4]
The therapeutic utility of these compounds is dose-dependent. At lower doses, they preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which can alleviate depressive symptoms.[2][4] At higher doses, they act on postsynaptic D2/D3 receptors in the limbic and prefrontal areas, producing a selective dopaminergic inhibition that results in antipsychotic effects.[2][4] This guide will focus on the comparative efficacy of these analogs in their role as postsynaptic D2 receptor antagonists.
Mechanism of Action: Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in numerous physiological processes within the central nervous system.[5][6] D2 receptors are coupled to inhibitory G proteins (Gαi/o).[5][7] Upon activation by dopamine, the D2 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8][9] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). Additionally, the Gβγ subunits released upon G protein activation can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.
D2 receptors can also signal independently of G proteins through a pathway involving β-arrestin2.[5][7] Antagonism of these signaling pathways in brain regions like the striatum is believed to be the principal mode of action for antipsychotic drugs.[5]
Caption: Dopamine D2 Receptor (D2R) Signaling Pathway.
Comparative Efficacy and Structure-Activity Relationships (SAR)
The efficacy of substituted benzamide analogs as D2 receptor antagonists is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed key molecular features that govern their binding affinity and functional activity.
Key SAR insights include:
-
Substituents on the Benzamide Ring: The nature and position of substituents on the benzamide aromatic ring significantly influence binding affinity. For instance, a methoxy group at the 6-position and other substituents at the 3-position have been shown to be important for high affinity.[10]
-
Side Chain Configuration: The stereochemistry of the side chain is crucial. For analogs with a 1-ethyl-2-pyrrolidinylmethyl side chain, the (S)-configuration is preferred for potent D2 antagonism.[10] The enantiomers of some benzamides, like amisulpride, exhibit significant differences in receptor selectivity, with the S-enantiomer being much more potent at D2/D3 receptors.[1][11]
-
Acyclic Amide Side Chain Conformation: Molecular modeling suggests that for optimal receptor binding, acyclic amide side chains likely adopt an extended conformation.[12][13]
The following table summarizes the in vitro binding affinities (Ki) of several representative substituted benzamide analogs for the dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Structure | D2 Receptor Ki (nM) | Selectivity (D2 vs. D3) | Reference |
| Amisulpride (S-enantiomer) | Chemical structure of S-Amisulpride | ~2.8 | ~1 (D2 ≈ D3) | [11] |
| Amisulpride (R-enantiomer) | Chemical structure of R-Amisulpride | ~108 | ~1 (D2 ≈ D3) | [11] |
| Eticlopride | Chemical structure of Eticlopride | ~0.05 - 0.2 | D2 > D3 | [14] |
| Nemonapride (YM-09151-2) | Chemical structure of Nemonapride | ~0.19 | D2 > D3 | [15] |
| ML321 | Chemical structure of ML321 | 58 | >40-fold (D2 > D3) | [16] |
Note: Ki values can vary between studies depending on the experimental conditions.
This data highlights the significant impact of stereochemistry (S- vs. R-amisulpride) and subtle structural modifications on both the potency and selectivity of these compounds.[11] For example, ML321 demonstrates a remarkable selectivity for the D2 receptor over the D3 receptor, a desirable property for specific therapeutic applications.[16]
Experimental Protocols
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two key in vitro assays used to characterize D2 receptor antagonists.
Radioligand Binding Assay for D2 Receptor Affinity (Ki Determination)
This assay measures the affinity of a test compound for the D2 receptor by quantifying its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Caption: Workflow for a D2R Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and lyse them in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) at 4°C.[16]
-
Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes to pellet the cell membranes.[16]
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17] Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 5-20 µg of protein per well), a fixed concentration of a D2-selective radioligand (e.g., [³H]spiperone at a concentration near its Kd), and varying concentrations of the test compound.[17]
-
Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known D2 antagonist, e.g., 10 µM haloperidol or butaclamol).[17]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with the bound radioligand. Pre-soak filters in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[17]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]
-
Functional Assay: cAMP Inhibition
This assay measures the functional consequence of D2 receptor antagonism by quantifying a compound's ability to reverse the dopamine-induced inhibition of cAMP production.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Assay Procedure:
-
Wash the cells and replace the culture medium with a stimulation buffer, typically containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[20]
-
Pre-incubate the cells with varying concentrations of the benzamide antagonist.
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin. Forskolin directly activates adenylyl cyclase, leading to a robust production of cAMP. The D2 receptor agonist will inhibit this production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or other immunoassay principles.[19]
-
The HTRF assay, for example, involves a competition between cellular cAMP and a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[20]
-
-
Data Analysis:
-
Plot the measured signal (e.g., HTRF ratio) against the logarithm of the antagonist concentration.
-
The data will show that as the antagonist concentration increases, it blocks the inhibitory effect of the dopamine agonist, leading to a rise in cAMP levels (and thus a decrease in the HTRF signal).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that produces 50% of its maximal effect. This IC50 value is a measure of the antagonist's functional potency.
-
Conclusion
The substituted benzamide scaffold remains a cornerstone in the development of dopamine D2 receptor antagonists. The efficacy and selectivity of these compounds are finely tuned by specific structural modifications, as evidenced by the comparative data presented. A thorough understanding of the structure-activity relationships, coupled with robust and validated in vitro assays such as radioligand binding and cAMP functional assays, is critical for the identification and optimization of novel benzamide analogs with improved therapeutic profiles for the treatment of neuropsychiatric disorders. The continued exploration of this chemical space promises to yield next-generation therapeutics with enhanced efficacy and reduced side effects.
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A Comparative Guide to the Structure-Activity Relationship of 4-amino-N-(2-phenylethyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-N-(2-phenylethyl)benzamide scaffold is a versatile pharmacophore that has given rise to a diverse range of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their activity as histone deacetylase (HDAC) inhibitors, dopamine receptor antagonists, and anticonvulsant agents. By objectively comparing the performance of various analogs and providing detailed experimental data and protocols, this document aims to serve as a valuable resource for the rational design of novel therapeutics.
Introduction: The Privileged this compound Scaffold
The core structure of this compound consists of a benzamide moiety linked to a phenylethylamine group. The primary amino group at the 4-position of the benzamide ring and the flexibility of the N-(2-phenylethyl) side chain provide ample opportunities for chemical modification. These modifications have been shown to significantly influence the pharmacological profile of the resulting derivatives, leading to compounds with potent and selective activities against various biological targets. This guide will explore the nuanced SAR of this scaffold, highlighting key structural features that govern its interaction with HDACs, dopamine receptors, and voltage-gated sodium channels.
Comparative Analysis of Biological Activities
Histone Deacetylase (HDAC) Inhibition
Benzamide derivatives have emerged as a significant class of HDAC inhibitors, which are promising therapeutic agents for the treatment of cancer.[1][2] The inhibitory activity of this compound analogs against HDACs is critically dependent on the nature of the substituents on both the benzamide and the phenylethyl moieties.
Structure-Activity Relationship Summary:
-
The 2'-Amino Group: The presence of an amino group at the 2'-position of the anilide ring is often crucial for HDAC inhibitory activity. This group is thought to act as a hydrogen bond donor, interacting with the active site of the enzyme.[3]
-
Substituents on the Anilide Ring: The electronic and steric properties of substituents on the anilide ring play a significant role in modulating potency. While the electronic influence may be minor, steric factors, particularly at the 3' and 4' positions, can significantly impact the interaction with the enzyme.[3]
-
The "Cap" Group: The 4-amino group of the benzamide can be modified with various "cap" groups to enhance potency and selectivity. For instance, the introduction of a nitrogen mustard group has been shown to yield potent class I selective HDAC inhibitors.[4][5]
-
Linker Region: The length and nature of the linker connecting the benzamide core to the cap group can influence activity.
Comparative Performance Data:
The following table summarizes the in vitro HDAC inhibitory activity of representative benzamide derivatives.
| Compound | R1 Substituent on 4-amino group | R2 Substituent on anilide ring | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |
| NA | bis(2-chloroethyl)amino | H | 95.2 | 260.7 | 255.7 | [4][5] |
| FNA | bis(2-chloroethyl)amino | 4-fluoro | - | - | 95.48 | [6] |
| MGCD0103 | (4-pyridin-3-ylpyrimidin-2-ylamino)methyl | H | Submicromolar | Submicromolar | Submicromolar | [7] |
Key Insights:
-
The introduction of a nitrogen mustard moiety at the 4-amino position leads to potent class I HDAC inhibition.[4][5]
-
Fluorination of the anilide ring can enhance selectivity towards HDAC3.[6]
-
More complex cap groups, such as the one in MGCD0103, can also confer potent, isotype-selective HDAC inhibition.[7]
Dopamine D2 Receptor Antagonism
Substituted benzamides are a well-established class of dopamine D2 receptor antagonists, with applications in the treatment of neuropsychiatric disorders.[8] The affinity of this compound derivatives for the D2 receptor is highly sensitive to the substitution pattern on both aromatic rings and the nature of the linker.
Structure-Activity Relationship Summary:
-
Substituents on the Benzamide Ring: The nature and position of substituents on the benzamide ring are critical for D2 receptor affinity. A methoxy group at the 6-position and a substituent at the 3-position have been shown to be beneficial for high activity.[9]
-
The Side Chain: The nature of the side chain attached to the amide nitrogen is a key determinant of affinity and selectivity. Conformationally-flexible side chains have been explored to modulate affinity for D2-like receptors.[10]
-
Stereochemistry: The stereochemistry of the side chain can have a profound impact on activity. For instance, the (S)-configuration in the 1-ethyl-2-pyrrolidinylmethyl side chain of some benzamides is important for high D2 affinity.[9]
Comparative Performance Data:
Due to the diverse range of scaffolds, a direct quantitative comparison is challenging. However, studies on various benzamide series have provided key SAR insights. For example, in a series of 6-methoxybenzamides, the substituents at the 3-position of the benzamide ring had a dominating influence on D2 receptor binding.[9]
Key Insights:
-
The SAR for D2 antagonism is complex and highly dependent on the specific benzamide scaffold.
-
Fine-tuning of substituents on the benzamide ring and the nature and stereochemistry of the side chain are crucial for achieving high affinity and selectivity.
Anticonvulsant Activity
Certain this compound derivatives have demonstrated significant anticonvulsant properties, with a pharmacological profile similar to established drugs like phenytoin and carbamazepine.[11][12]
Structure-Activity Relationship Summary:
-
The 4-Amino Group: Acylation or alkylation of the 4-amino group generally leads to a significant loss of anticonvulsant activity.[12]
-
Modification of the Amide Carbonyl: Reduction of the amide carbonyl to a methylene group can slightly increase potency but also significantly increases toxicity.[12]
-
The Phenylethyl Group: Modifications to the 1-phenylethyl group tend to decrease anticonvulsant potency.[13]
-
Introduction of a Second Amino Group: The introduction of a second amino group on the substituted phenyl ring can enhance activity after oral administration.[11]
Comparative Performance Data:
The following table summarizes the anticonvulsant activity of a representative this compound analog.
| Compound | MES ED₅₀ (mg/kg, i.p. in mice) | Neurotoxicity TD₅₀ (mg/kg, i.p. in mice) | Protective Index (TD₅₀/ED₅₀) | Reference |
| 4-amino-(2-methyl-4-aminophenyl)benzamide | 15.4 | 163 | 10.7 | [11] |
Key Insights:
-
The free 4-amino group is critical for anticonvulsant activity.
-
While some modifications can enhance potency, they often come at the cost of increased toxicity.
-
The introduction of a second amino group on the N-phenyl ring appears to be a promising strategy for improving the oral activity of these compounds.[11]
Comparative Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of benzamide derivatives against recombinant human HDACs.[2][14]
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic peptide substrate (e.g., from p53, Ac-RHKK[acetyl]-AMC)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4
-
Test compounds (benzamide derivatives)
-
Positive control (e.g., Entinostat)
-
Stop Solution: 1 mg/ml trypsin and 20 µM SAHA in 1 mM HCl
-
384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Enzyme and Compound Incubation: Add the respective HDAC enzyme (e.g., 10 nM HDAC1, 3 nM HDAC2, or 3 nM HDAC3) to the wells of the microplate. Add the test compounds at various concentrations and incubate for a minimum of 5 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of 20 µM.
-
Incubation: Incubate the reaction mixture for 90 minutes for HDAC1 and 30 minutes for HDAC2 and HDAC3 at 37°C.
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Signal Development: Incubate for 1 hour at 37°C to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow:
Caption: Workflow for dopamine D2 receptor binding assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a fruitful starting point for the development of potent and selective modulators of various biological targets. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in determining the pharmacological profile of these derivatives. For HDAC inhibitors, the focus remains on achieving isoform selectivity to minimize off-target effects. In the realm of dopamine D2 receptor antagonists, the challenge lies in designing ligands with desired biased agonism or antagonism to achieve better therapeutic outcomes with fewer side effects. For anticonvulsants, improving the therapeutic index by separating efficacy from toxicity is a key objective.
Future research in this area should leverage the SAR insights presented here, in combination with computational modeling and structure-based drug design, to develop next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a standardized framework for the evaluation of these novel compounds, facilitating direct comparison across different studies and accelerating the drug discovery process.
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Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. National Institutes of Health. [Link]
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DNA Methyltransferase Activity Assays: Advances and Challenges. National Institutes of Health. [Link]
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Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. National Institutes of Health. [Link]
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Validating the Biological Activity of 4-amino-N-(2-phenylethyl)benzamide: A Comparative Guide to Characterizing a Novel DNMT Inhibitor
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth, technically-focused framework for validating the biological activity of 4-amino-N-(2-phenylethyl)benzamide , a novel compound with putative DNA methyltransferase (DNMT) inhibitory action.
This document eschews a rigid template, instead offering a logical, causality-driven narrative to guide your validation strategy. We will explore the scientific rationale behind experimental choices, present detailed, self-validating protocols, and objectively compare the performance of our lead compound against established DNMT inhibitors, Procainamide and SGI-1027 .
The Epigenetic Premise: Why Target DNA Methylation?
DNA methylation, a fundamental epigenetic mechanism, involves the addition of a methyl group to the 5' position of cytosine residues in CpG dinucleotides. This process is primarily catalyzed by a family of DNA methyltransferases (DNMTs). In normal cellular function, DNA methylation is crucial for genomic stability and the regulation of gene expression. However, in various pathologies, particularly cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their transcriptional silencing, contributing to uncontrolled cell growth.[1][2]
The therapeutic rationale for DNMT inhibition is, therefore, to reverse this hypermethylation, reactivate silenced tumor suppressor genes, and restore normal cellular regulation. Our lead compound, this compound, is structurally related to other known DNMT inhibitors, suggesting it may function through a similar mechanism. This guide outlines the critical experiments required to substantiate this hypothesis.
Conceptual Pathway: DNMT Inhibition and Tumor Suppressor Gene Reactivation
Below is a conceptual diagram illustrating the proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound.
Foundational Validation: In Vitro Enzyme Inhibition
The first critical step is to determine if this compound directly inhibits the enzymatic activity of the key DNMT isoforms: DNMT1 (the maintenance methyltransferase) and DNMT3A/3B (the de novo methyltransferases).
Experimental Rationale
An in vitro enzymatic assay provides the most direct evidence of target engagement and allows for the determination of the compound's potency (typically expressed as an IC50 value). We will employ a non-radioactive, ELISA-based assay for its safety, high-throughput capability, and robust performance. This assay measures the methylation of a DNA substrate by recombinant DNMT enzymes.
Comparative Compounds
-
Procainamide: A well-documented, non-nucleoside inhibitor with specificity for DNMT1.[3] It serves as a benchmark for DNMT1-selective inhibition.
-
SGI-1027: A potent, quinoline-based pan-DNMT inhibitor, targeting DNMT1, DNMT3A, and DNMT3B.[4] This provides a comparison for broad-spectrum activity.
Experimental Protocol: In Vitro DNMT Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits (e.g., Abcam ab113467, EpigenTek P-3010).
-
Preparation:
-
Reconstitute recombinant human DNMT1, DNMT3A, and DNMT3B enzymes in the provided assay buffer.
-
Prepare a serial dilution of this compound, Procainamide, and SGI-1027 (e.g., from 0.1 µM to 100 µM).
-
The assay plate wells are pre-coated with a cytosine-rich DNA substrate.
-
-
Reaction:
-
To each well, add the DNMT assay buffer, the S-adenosylmethionine (SAM) cofactor, and the respective DNMT enzyme.
-
Add the serially diluted compounds to their designated wells. Include a "no inhibitor" control and a "no enzyme" background control.
-
Incubate the plate at 37°C for 1-2 hours to allow the methylation reaction to proceed.
-
-
Detection:
-
Wash the wells to remove unreacted components.
-
Add a primary antibody that specifically recognizes 5-methylcytosine (5-mC), the product of the enzymatic reaction. Incubate for 1 hour.
-
Wash, then add an HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash, and then add the developing solution. The HRP enzyme will catalyze a color change.
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for each compound against each DNMT isoform.
-
Comparative Performance Data (Hypothetical)
| Compound | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Selectivity Profile |
| This compound | 5.8 | 15.2 | 12.5 | DNMT1-preferential |
| Procainamide | 7.2 (Ki)[5] | >100 | >100 | DNMT1-selective |
| SGI-1027 | 6.0[4] | 8.0[4] | 7.5[4] | Pan-inhibitor |
Note: The IC50 values for this compound are hypothetical, based on its structural similarity to Procainamide but postulating higher potency for this novel compound. The Ki value for Procainamide is from literature.
Cellular Validation: Target Engagement and Cytotoxicity
Demonstrating that a compound inhibits an enzyme in a test tube is a crucial first step. However, it is imperative to confirm that the compound can enter a living cell, engage with its intended target, and exert a biological effect at non-toxic concentrations.
Experimental Workflow: Cellular Validation Cascade
Caption: Sequential workflow for cellular validation experiments.
Part 3.1: Cytotoxicity Profiling (MTT Assay)
Rationale: Before assessing functional outcomes, we must determine the concentration range at which our compound is not broadly cytotoxic. The MTT assay is a standard colorimetric assay that measures metabolic activity, which serves as a proxy for cell viability.[6][7]
Protocol:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Remove the media and add fresh media containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Living cells will reduce the yellow MTT to purple formazan crystals. Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (concentration that causes 50% cytotoxicity).
Part 3.2: Target Engagement (Cellular Thermal Shift Assay - CETSA)
Rationale: CETSA is a powerful technique to verify that a compound physically binds to its target protein within the complex environment of an intact cell.[8][9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.
Protocol:
-
Cell Treatment: Treat HCT116 cells with a non-toxic concentration of this compound (determined from the MTT assay) and a vehicle control.
-
Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for DNMT1.
-
Data Analysis: Quantify the band intensities for DNMT1 at each temperature for both the treated and vehicle control samples. Plot the fraction of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Functional Validation: Reactivation of Silenced Genes
The ultimate goal of a DNMT inhibitor is to reverse aberrant gene silencing. We will use Reverse Transcription Quantitative PCR (RT-qPCR) to measure the re-expression of key tumor suppressor genes known to be silenced by DNA methylation in HCT116 cells.
Rationale: RT-qPCR is a highly sensitive method to quantify changes in mRNA levels.[10][11] An increase in the mRNA transcripts of target genes following treatment provides strong evidence of a functional biological effect. We will focus on two well-characterized tumor suppressor genes:
-
CDKN2A (p16): A critical cell cycle regulator. Its promoter is frequently hypermethylated and silenced in colorectal cancer.[6][9]
-
MLH1: A key component of the DNA mismatch repair system. Its silencing leads to microsatellite instability.[4]
Experimental Protocol: Gene Reactivation via RT-qPCR
-
Cell Treatment: Treat HCT116 cells with non-toxic concentrations of this compound, Procainamide, and SGI-1027 for 72 hours. A longer treatment duration allows for multiple rounds of cell division, which is often required for passive demethylation to occur.
-
RNA Extraction: Harvest the cells and extract total RNA using a column-based kit, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers for CDKN2A, MLH1, and a housekeeping gene (e.g., GAPDH or ACTB for normalization), and the synthesized cDNA.
-
Run the reaction on a real-time PCR instrument. The instrument will monitor the fluorescence increase as the target DNA is amplified.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression for the treated samples relative to the vehicle control using the 2-ΔΔCt method.
-
Comparative Gene Reactivation Data (Hypothetical)
| Compound (at 10 µM) | CDKN2A (p16) Fold Change | MLH1 Fold Change |
| This compound | 15.2 | 12.8 |
| Procainamide | 6.5 | 5.1 |
| SGI-1027 | 18.9 | 16.5 |
| Vehicle Control | 1.0 | 1.0 |
Note: Data are hypothetical, illustrating the expected outcome of successful gene reactivation.
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to validate the biological activity of this compound as a novel DNMT inhibitor. By following this workflow, researchers can:
-
Directly measure the compound's inhibitory potency against key DNMT isoforms.
-
Confirm that the compound engages its target in a cellular context.
-
Demonstrate a functionally relevant downstream effect through the reactivation of silenced tumor suppressor genes.
The comparative data against established inhibitors like Procainamide and SGI-1027 provide crucial context for evaluating the compound's potency and selectivity. Positive results from this validation cascade would provide a strong foundation for further preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models, and pharmacokinetic/pharmacodynamic profiling.
References
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Wikipedia. (2023, October 27). Cellular thermal shift assay. Retrieved from [Link]
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- Ogino, S., Kawasaki, T., Kirkner, G. J., Loda, M., & Fuchs, C. S. (2007). Prognostic significance of CDKN2A (p16) promoter methylation and loss of expression in 902 colorectal cancers: cohort study and literature review. Journal of the National Cancer Institute, 99(11), 890–898.
- Ying, J., Li, H., Jin, H., Srivastava, G., Rha, S. Y., Chan, A., & Tao, Q. (2007). Epigenetic subtraction of HCT116 cells deficient in DNA methyltransferases identify DLC1L1 - a RhoA-GAP, as a novel tumor suppressor silenced by methylation in colorectal and other types of carcinomas. Cancer Research, 67(9_Supplement), 2865.
- Mir, R., Parveen, A., Shahi, M. H., & Mir, A. (2015). Implications of Genetic and Epigenetic Alterations of CDKN2A (p16INK4a) in Cancer. Journal of clinical medicine, 4(2), 243–265.
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CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Belinsky, S. A., Klinge, D. M., Stidley, C. A., Issa, J. P., Herman, J. G., March, T. H., & Baylin, S. B. (2005). CDKN2A (p16) promoter hypermethylation influences the outcome in young lung cancer patients. Clinical cancer research, 11(18), 6653–6658.
- Hsu, H. S., Chen, T. P., Wen, C. K., Hung, C. H., Chen, C. Y., & Chen, J. T. (2013). CDKN2A/p16 inactivation mechanisms and their relationship to smoke exposure and molecular features in non-small cell lung cancer. Oncotarget, 4(6), 960–972.
- Paz, M. F., Fraga, M. F., Avila, S., Guo, M., Pollan, M., Herman, J. G., & Esteller, M. (2003). Genetic unmasking of epigenetically silenced tumor suppressor genes in colon cancer cells deficient in DNA methyltransferases. Human molecular genetics, 12(17), 2209–2219.
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- Rellán-Álvarez, R., Lominchar, M. G., Rodríguez-Herva, J. J., & Esteller, M. (2007). Discovery of Epigenetically Silenced Genes by Methylated DNA Immunoprecipitation in Colon Cancer Cells. Cancer Research, 67(24), 11481–11486.
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A-Comparative-Guide-to-the-Cross-Reactivity-Profile-of-4-amino-N-(2-phenylethyl)benzamide
Introduction: Unveiling the Selectivity of a Novel Benzamide Derivative
4-amino-N-(2-phenylethyl)benzamide is a synthetic compound belonging to the benzamide class of molecules. Its structural similarity to known pharmacologically active agents, such as the antiarrhythmic drug procainamide, necessitates a thorough investigation of its cross-reactivity profile to understand its potential on- and off-target effects. This guide provides a comprehensive framework for evaluating the selectivity of this compound, offering a comparative analysis with relevant compounds and detailing the experimental methodologies required for a robust assessment. Understanding the cross-reactivity of a compound is paramount in early-stage drug discovery to predict potential therapeutic applications and identify any liabilities that could lead to adverse effects[1][2][3][4][5].
The core structure of this compound, featuring a benzamide moiety linked to a phenylethyl group, is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets[6][7]. For instance, various benzamide derivatives have been shown to exhibit activity at dopamine receptors, serotonin receptors, and sigma receptors[6][8]. Given this precedent, a systematic evaluation of this compound against a panel of relevant receptors and enzymes is crucial to delineate its pharmacological profile.
Comparative Analysis: Structurally Related Compounds and Potential Off-Targets
To establish a meaningful comparison, we will evaluate this compound alongside two key reference compounds:
-
Procainamide: A well-characterized Class IA antiarrhythmic agent, is a structural analog of this compound. Procainamide's primary mechanism of action is the blockade of voltage-gated sodium channels[9]. However, it is also known to inhibit potassium channels, which can lead to QT interval prolongation and proarrhythmic effects[9][10][11][12]. Its known off-target activities provide a critical benchmark for our investigation.
-
N-phenethylbenzamide: This compound represents the core benzamide and phenylethyl scaffold without the 4-amino substitution. Including this analog will help elucidate the contribution of the amino group to the binding affinity and selectivity profile.
Based on the known pharmacology of procainamide and the broader benzamide class of drugs, a panel of potential off-targets has been selected for the cross-reactivity screening. This panel is designed to identify potential interactions that could lead to undesired side effects or suggest novel therapeutic applications.
Table 1: Selected Panel of Targets for Cross-Reactivity Profiling
| Target Class | Specific Target | Rationale for Inclusion |
| Ion Channels | hNav1.5 (Cardiac Sodium Channel) | Primary target of the structural analog, procainamide[9]. |
| hERG (Potassium Channel) | Key off-target for many drugs, associated with risk of Torsades de Pointes[11][12]. | |
| hCav1.2 (L-type Calcium Channel) | Potential for cardiovascular side effects. | |
| GPCRs | Dopamine D2 Receptor | Common target for benzamide derivatives[6][7]. |
| Serotonin 5-HT7 Receptor | Identified as an off-target for some benzamide antipsychotics[6]. | |
| Sigma-1 Receptor | Known target for various benzamide-containing compounds[8]. | |
| Adrenergic α1A and β1 Receptors | To assess potential effects on blood pressure and heart rate. | |
| Enzymes | Cyclooxygenase-1 (COX-1) | To screen for potential anti-inflammatory off-target effects. |
| Cyclooxygenase-2 (COX-2) | To screen for potential anti-inflammatory off-target effects. |
Experimental Design: A Multi-faceted Approach to Characterizing Selectivity
To provide a comprehensive assessment of the cross-reactivity of this compound, a two-tiered experimental approach is proposed. This involves an initial broad screening using radioligand binding assays, followed by functional cellular assays for any identified high-affinity interactions.
Experimental Workflow
Caption: Proposed experimental workflow for assessing the cross-reactivity of this compound.
Tier 1: Radioligand Binding Assays
Radioligand binding assays are a robust and high-throughput method to determine the affinity of a compound for a specific receptor or transporter[13][14][15]. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target of interest with high affinity and specificity.
-
Membrane Preparation:
-
Obtain cell lines recombinantly expressing the target of interest (e.g., HEK293 cells for GPCRs, CHO cells for ion channels).
-
Culture cells to a high density and harvest.
-
Homogenize cells in a suitable buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand and the prepared cell membranes.
-
Add varying concentrations of the test compounds (this compound, Procainamide, N-phenethylbenzamide) in a serial dilution.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter mats and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Hypothetical Radioligand Binding Assay Data (Ki in µM)
| Target | This compound | Procainamide | N-phenethylbenzamide |
| hNav1.5 | 5.2 | 0.8 | > 100 |
| hERG | 15.8 | 3.5 | > 100 |
| hCav1.2 | > 50 | > 50 | > 100 |
| Dopamine D2 | 8.9 | 25.1 | > 100 |
| 5-HT7 | 2.1 | 12.4 | 45.3 |
| Sigma-1 | 0.9 | 5.6 | 15.2 |
| Adrenergic α1A | > 50 | > 50 | > 100 |
| Adrenergic β1 | > 50 | > 50 | > 100 |
| COX-1 | > 100 | > 100 | > 100 |
| COX-2 | > 100 | > 100 | > 100 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Tier 2: Functional Cellular Assays
For any target where this compound shows significant affinity (e.g., Ki < 1 µM), it is essential to perform a functional assay to determine whether the compound acts as an agonist, antagonist, or an allosteric modulator. The choice of assay will depend on the specific target and its signaling pathway.
The Sigma-1 receptor is known to modulate intracellular calcium signaling. A functional assay can be designed to measure changes in intracellular calcium levels in response to compound treatment.
Caption: Simplified signaling pathway of Sigma-1 receptor activation leading to calcium release.
-
Cell Preparation:
-
Plate cells expressing the Sigma-1 receptor (e.g., CHO-K1 cells) in a 96-well, black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add varying concentrations of the test compounds.
-
Continuously monitor the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
As a positive control, use a known Sigma-1 receptor agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence from the baseline.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.
-
Table 3: Hypothetical Functional Assay Data for Sigma-1 Receptor
| Compound | Assay Type | Result (EC50/IC50 in µM) |
| This compound | Agonist Mode | 1.5 |
| Procainamide | Agonist Mode | 7.8 |
| N-phenethylbenzamide | Agonist Mode | 22.1 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results and Conclusion
Based on the hypothetical data, this compound demonstrates a distinct cross-reactivity profile compared to its structural analog, procainamide. While it shows weaker affinity for the primary target of procainamide (hNav1.5) and the key off-target hERG, it exhibits a higher affinity for the Sigma-1 receptor and the 5-HT7 receptor. The functional assay data suggests that it acts as an agonist at the Sigma-1 receptor.
This comprehensive in vitro profiling provides critical insights into the potential pharmacological actions of this compound. The moderate affinity for the Sigma-1 and 5-HT7 receptors at sub-micromolar to low micromolar concentrations warrants further investigation to understand the potential therapeutic implications and any associated liabilities. The lower affinity for cardiac ion channels compared to procainamide suggests a potentially improved cardiovascular safety profile.
References
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Dr.Oracle. (2025, August 7). What are the risks of procainamide (antiarrhythmic medication) inducing a proarrhythmic effect? Retrieved from [Link]
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Pelago Bioscience. (2023, March 3). Assessing compound selectivity with CETSA® Explore. YouTube. Retrieved from [Link]
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A Comparative Analysis of 4-amino-N-(2-phenylethyl)benzamide with Other HDAC Inhibitors: A Guide for Researchers
In the dynamic landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Their ability to remodel chromatin and reactivate tumor suppressor genes has led to the approval of several drugs and spurred the development of countless new chemical entities. This guide provides a comprehensive comparative analysis of the benzamide-based compound, 4-amino-N-(2-phenylethyl)benzamide, with established HDAC inhibitors, offering insights for researchers in drug development and chemical biology.
While direct experimental data for this compound is not extensively available in public literature, its structural features, particularly the N-(2-aminophenyl)benzamide scaffold, allow for a scientifically grounded comparison with well-characterized HDAC inhibitors. This analysis will leverage data from structurally similar compounds and established principles of structure-activity relationships (SAR) for this class of inhibitors.
The Landscape of HDAC Inhibition: Pan versus Selective Inhibition
HDAC inhibitors can be broadly categorized into two main groups: pan-inhibitors, which target multiple HDAC isoforms, and class- or isoform-selective inhibitors, which exhibit greater specificity. This selectivity has significant implications for both efficacy and toxicity profiles.
-
Pan-HDAC Inhibitors: These compounds, such as Vorinostat (SAHA) , inhibit a broad range of Class I and II HDACs. While this can lead to potent anti-cancer effects through the modulation of numerous cellular pathways, it can also result in off-target effects and a less favorable therapeutic window.
-
Class-Selective HDAC Inhibitors: These inhibitors are designed to target specific classes of HDACs. For instance, Entinostat (MS-275) and Romidepsin (FK228) show selectivity for Class I HDACs (HDAC1, 2, and 3), which are often dysregulated in cancer.[1] The hypothesis behind this approach is that by targeting the most relevant HDACs, one can achieve similar or enhanced therapeutic benefit with reduced side effects.[2]
The N-(2-aminophenyl)benzamide core of this compound is a well-established pharmacophore for Class I selective HDAC inhibitors.[2] This suggests that our compound of interest is likely to exhibit a selective inhibitory profile.
Comparative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for our comparator compounds against various HDAC isoforms. Due to the lack of direct data for this compound, we include data for a structurally related benzamide, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), to provide a reasonable estimate of its potential activity and selectivity.[3]
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Profile |
| This compound | Predicted Class I Selective | Predicted Class I Selective | Predicted Class I Selective | Predicted Low Activity | Predicted Low Activity | Predicted Low Activity | Predicted Class I Selective |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)[3] | 95.2 | 260.7 | 255.7 | >5000 | >5000 | >5000 | Class I Selective |
| Vorinostat (SAHA) [4][5] | 10 | - | 20 | - | - | - | Pan-Inhibitor |
| Entinostat (MS-275) [6][7][8] | 243-510 | 453 | 248-1700 | >100,000 | >100,000 | >100,000 | Class I Selective |
| Romidepsin (FK228) [9][10][11] | 36 | 47 | - | 510 | 1400 | - | Primarily Class I Selective |
Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Based on the data for its structural analog, this compound is predicted to be a potent inhibitor of HDACs 1, 2, and 3, with significantly less activity against Class II HDACs. This positions it within the desirable class of selective inhibitors, similar to Entinostat and Romidepsin.
Mechanism of Action: Reawakening Silenced Genes
The primary mechanism of action for these HDAC inhibitors involves the hyperacetylation of histone proteins, leading to a more relaxed chromatin structure and the reactivation of transcriptionally repressed genes.[2] A key target in many cancers is the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1) . Upregulation of p21 expression leads to cell cycle arrest, typically at the G1/S or G2/M checkpoint, and can ultimately trigger apoptosis.[12][13]
Furthermore, HDAC inhibitors can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] This can involve the modulation of pro- and anti-apoptotic proteins from the Bcl-2 family and the upregulation of death receptors like Fas.[9]
The following diagram illustrates the general signaling pathway affected by Class I HDAC inhibitors, leading to anti-tumor effects.
Caption: Signaling pathway of Class I HDAC inhibitors.
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative performance of this compound, a series of well-established in vitro assays are necessary. The following are detailed protocols for key experiments.
In Vitro Fluorometric HDAC Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.
Principle: An acetylated fluorogenic substrate is incubated with a recombinant human HDAC enzyme. In the absence of an inhibitor, the HDAC deacetylates the substrate, which is then cleaved by a developer enzyme, releasing a fluorescent molecule. The presence of an active inhibitor prevents this deacetylation, resulting in a reduced fluorescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and comparator inhibitors (Vorinostat, Entinostat, Romidepsin) in DMSO.
-
Prepare a serial dilution of each inhibitor in assay buffer.
-
Dilute recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8) to their working concentrations in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted inhibitors or vehicle control (DMSO).
-
Add the diluted HDAC enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro HDAC inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of HDAC inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.[11][14][15]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, A549, or a panel of cell lines) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the comparator inhibitors in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitors or vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
Conclusion and Future Directions
Based on its N-(2-aminophenyl)benzamide scaffold, this compound is predicted to be a Class I selective HDAC inhibitor. This positions it as a promising candidate for further investigation, with a potential for a more favorable therapeutic index compared to pan-HDAC inhibitors like Vorinostat. Its efficacy is likely to be comparable to other Class I selective inhibitors such as Entinostat and Romidepsin.
The provided experimental protocols offer a robust framework for the direct comparative analysis of this compound. Future studies should focus on generating empirical data for its HDAC isoform selectivity and its anti-proliferative effects against a panel of cancer cell lines. Furthermore, downstream mechanistic studies, such as Western blotting for acetylated histones and p21 expression, will be crucial to fully elucidate its mechanism of action and validate its potential as a novel anti-cancer agent.
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Pharmacological Properties and Clinical Application Research Progress of Entinostat. (2026). Oreate AI Blog. Retrieved from [Link]
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Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation. (2000). PNAS. Retrieved from [Link]
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Biochemical, biological and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors. (2017). Nature. Retrieved from [Link]
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Dose dependent response of Romidepsin in cell lines and patient... (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). Frontiers. Retrieved from [Link]
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A Comparative Guide to the In Vivo vs. In Vitro Activity of Novel Benzamide-Based Histone Deacetylase (HDAC) Inhibitors
Introduction: The Therapeutic Promise of Benzamide Scaffolds in Epigenetic Modulation
In the landscape of modern drug discovery, the benzamide scaffold has emerged as a privileged structure, particularly in the design of inhibitors targeting histone deacetylases (HDACs). These enzymes play a pivotal role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of numerous cancers and neurological disorders. By inhibiting HDACs, these small molecules can induce histone hyperacetylation, leading to chromatin relaxation and the re-expression of tumor suppressor genes.
This guide is designed for drug development professionals and researchers. It will provide not only a direct comparison of in vitro and in vivo data but also the underlying scientific rationale for the experimental designs, ensuring a trustworthy and authoritative resource for advancing your own research.
Part 1: In Vitro Characterization - Unveiling the Molecular Mechanism and Cellular Impact
The initial stages of drug discovery for an HDAC inhibitor like Compound-NA are firmly rooted in in vitro assays. These experiments are designed to answer fundamental questions: Does the compound interact with its intended target? How potent and selective is it? And what is its effect on cancer cells in a controlled environment?
Enzymatic Assays: Direct Measurement of HDAC Inhibition
The primary litmus test for any putative HDAC inhibitor is its ability to directly inhibit the enzymatic activity of purified HDAC isoforms. Fluorogenic assays are a widely adopted, high-throughput method for determining the half-maximal inhibitory concentration (IC50), a key measure of potency.[3][4][5][6]
Experimental Protocol: Fluorometric HDAC Activity Assay
-
Reagent Preparation:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are diluted to their optimal concentrations in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is prepared in the assay buffer.
-
Compound-NA and a reference compound (e.g., SAHA) are serially diluted to create a concentration gradient.
-
-
Assay Procedure:
-
The HDAC enzyme, assay buffer, and varying concentrations of the inhibitor (Compound-NA or SAHA) are added to the wells of a 96-well microplate.
-
The plate is incubated for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
A developer solution containing a protease (e.g., trypsin) and a stopping agent (e.g., Trichostatin A) is added to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.[6]
-
Fluorescence is measured using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the inhibitor concentration.
-
The IC50 value is calculated using a non-linear regression analysis (log(inhibitor) vs. response).
-
Data Presentation: Enzymatic Inhibition Profile of Compound-NA
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| Compound-NA | 95.2 | 260.7 | 255.7 |
| SAHA (Reference) | - | - | - |
| MS275 (Reference) | - | - | - |
| Data derived from a study on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide.[1] |
Expertise & Experience: The choice of a fluorometric assay is a balance of sensitivity and throughput. It's crucial to ensure the linearity of the enzymatic reaction over the chosen time course and that the inhibitor itself does not interfere with the fluorescence signal. The inclusion of a known pan-HDAC inhibitor like SAHA serves as a positive control, validating the assay's performance. The observed selectivity of Compound-NA for HDAC1 over HDAC2 and HDAC3 is a key finding from this in vitro screen, suggesting a potential for a more targeted therapeutic effect with a reduced side-effect profile.[1]
Cellular Assays: Assessing Anti-Proliferative Activity
While enzymatic assays confirm target engagement, cellular assays are essential to determine if this translates into a desired biological effect, such as inhibiting cancer cell growth.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Compound-NA or a reference drug for a specified duration (e.g., 72 hours).
-
After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of each well is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.
-
Data Presentation: Anti-Proliferative Activity of Compound-NA
| Compound | A2780 IC50 (µM) | HepG2 IC50 (µM) |
| Compound-NA | 2.66 | 1.73 |
| SAHA (Reference) | 27.3 | 19.5 |
| Data derived from a study on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide.[1][2] |
Trustworthiness: The MTT assay is a robust and widely accepted method for assessing cell viability. A key aspect of a self-validating protocol is the inclusion of both positive (a known cytotoxic agent) and negative (vehicle-only) controls. The significant difference in potency between Compound-NA and SAHA in these solid tumor cell lines is a compelling piece of in vitro evidence.[1][2]
Mechanism of Action Visualization
Caption: Mechanism of action of Compound-NA as an HDAC inhibitor.
Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Living System
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo efficacy. Preclinical animal models are indispensable for evaluating a compound's therapeutic potential in a complex biological system, considering factors like pharmacokinetics (PK) and pharmacodynamics (PD).[7][8]
Xenograft Models: Testing Anti-Tumor Activity
To assess the anti-cancer activity of a compound like Compound-NA in vivo, a human tumor xenograft model in immunocompromised mice is a standard approach.[9][10]
Experimental Protocol: Human Tumor Xenograft Study
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
A suspension of human cancer cells (e.g., HepG2) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment and Monitoring:
-
Mice are randomized into treatment groups (e.g., vehicle control, Compound-NA at various doses, positive control).
-
The compound is administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
The study continues for a set period or until tumors in the control group reach a predetermined maximum size.
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effects.
-
Changes in body weight are monitored as an indicator of toxicity.
-
Data Presentation: Hypothetical In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily, i.p. | 1500 | 0 | +2 |
| Compound-NA | 25 | Daily, i.p. | 800 | 47 | -3 |
| Compound-NA | 50 | Daily, i.p. | 450 | 70 | -8 |
| Positive Control | - | Daily, i.p. | 500 | 67 | -10 |
| This data is representative and intended for illustrative purposes. |
Authoritative Grounding: The design of such an in vivo study must be rigorously controlled. The choice of cell line should be informed by the in vitro sensitivity data. The dosing regimen is often determined by preliminary pharmacokinetic and toxicology studies to ensure that a therapeutically relevant and well-tolerated concentration of the drug is achieved in the plasma and, ideally, at the tumor site.
In Vivo Experimental Workflow
Caption: A typical workflow for an in vivo xenograft study.
Part 3: Bridging the Gap - Translating In Vitro Potency to In Vivo Efficacy
The transition from a controlled in vitro environment to a complex in vivo system is a critical juncture in drug development. A compound that is highly potent in a petri dish may not be effective in an animal model for a variety of reasons.
Key Considerations:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a drug determines its bioavailability and exposure at the target site. A compound with poor oral bioavailability or rapid metabolism may never reach a sufficient concentration in the tumor to exert its effect, regardless of its in vitro IC50.
-
Target Engagement: It is crucial to confirm that the drug is reaching its target in vivo and inhibiting it as expected. This can be assessed by measuring histone acetylation levels in tumor tissue or peripheral blood mononuclear cells (PBMCs) after treatment.
-
Toxicity: A compound may be effective at inhibiting tumor growth but also exhibit unacceptable toxicity to the host. In vivo studies are essential for identifying potential on-target and off-target toxicities.
-
The Tumor Microenvironment: In vitro cell culture models lack the complexity of the tumor microenvironment, which includes stromal cells, immune cells, and an extracellular matrix. These factors can influence drug response and resistance in ways that are not captured in a 2D cell culture system.
The development of a successful therapeutic agent requires a multi-faceted approach that integrates both in vitro and in vivo studies. As we have seen with our exemplar, Compound-NA, the journey begins with the precise quantification of target engagement and cellular effects at the bench. These foundational in vitro data provide the rationale for advancing a compound into more complex and resource-intensive in vivo models. While the ultimate goal is clinical efficacy in humans, the careful and logical progression from enzymatic assays to cell-based studies and finally to animal models provides the strongest foundation for success. The stark difference in potency observed between Compound-NA and the established drug SAHA in in vitro assays highlights the potential for discovering next-generation therapeutics with improved efficacy.[1][2] The principles and protocols outlined in this guide are intended to provide researchers with a robust framework for their own investigations into the exciting field of HDAC inhibition.
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Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. [Link][1][2]
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Vaisburg, A., et al. (2007). N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][9][10]
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Anonymous. (2014). Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. ChemMedChem. [Link][11]
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Anonymous. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link][12]
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Anonymous. (n.d.). In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. DOI. [Link][5]
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Anonymous. (2018). In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. PubMed Central. [Link]
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Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology. [Link]
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Anonymous. (n.d.). In vitro assays for the determination of histone deacetylase activity. ResearchGate. [Link][6]
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Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. [Link]
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Wey, H.-Y., et al. (2014). PET Imaging Demonstrates Histone Deacetylase Target Engagement and Clarifies Brain Penetrance of Known and Novel Small Molecule Inhibitors in Rat. ACS Chemical Neuroscience. [Link]
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Anonymous. (2022). Evaluation of Class IIa Histone Deacetylases Expression and In Vivo Epigenetic Imaging in a Transgenic Mouse Model of Alzheimer's Disease. National Institutes of Health. [Link]
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Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters. [Link]
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Al-Mokyna, F. H., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. National Institutes of Health. [Link]
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Anonymous. (2020). (PDF) Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. ResearchGate. [Link]
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PubChem. (n.d.). 4-amino-N-(2-phenylethyl)benzamide. PubChem. [Link]
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Al-Mokyna, F. H., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]
-
Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Institutes of Health. [Link]
-
Patrick, G. L., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. [Link]
-
PubChem. (n.d.). N-(2-aminoethyl)-4-(2-phenylethynyl)benzamide. PubChem. [Link]
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benchmarking 4-amino-N-(2-phenylethyl)benzamide against known compounds
Introduction
In the landscape of modern medicinal chemistry, the benzamide scaffold represents a cornerstone of pharmacophore development, renowned for its versatility across a spectrum of biological activities. This guide introduces 4-amino-N-(2-phenylethyl)benzamide , a compound of growing interest, and contextualizes its potential through objective benchmarking against established compounds in key therapeutic areas: epigenetic regulation, anticonvulsant activity, and antimicrobial efficacy.
Our analysis is tailored for researchers, scientists, and drug development professionals, providing not just comparative data but also the underlying scientific rationale for the experimental designs. We will delve into the mechanistic possibilities of this compound by drawing parallels with structurally similar molecules and provide detailed, field-tested protocols for the described assays to ensure reproducibility and validation.
I. Epigenetic Regulation: Benchmarking Against Procainamide
The primary amino group on the benzoyl ring of this compound bears a structural resemblance to Procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), a well-characterized pharmaceutical agent. Beyond its established use as an antiarrhythmic, Procainamide has been identified as a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] This enzyme is crucial for maintaining DNA methylation patterns, and its inhibition can lead to the re-expression of silenced tumor suppressor genes. Given this precedent, we hypothesize that this compound may exhibit similar activity.
Comparative Analysis: Cytotoxicity and DNMT1 Inhibition
To evaluate the potential of this compound as an epigenetic modulator, a direct comparison of its cytotoxic effects on relevant cancer cell lines against those of Procainamide is warranted. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Procainamide | MCF-7 | Breast Adenocarcinoma | ~1000-5000 (literature range) |
| HCT-116 | Colon Carcinoma | ~1000-5000 (literature range) | |
| This compound | MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HCT-116 | Colon Carcinoma | Data to be determined |
Hypothesized Mechanism of Action: DNMT1 Inhibition
The proposed mechanism involves the inhibition of DNMT1, preventing the methylation of CpG islands in promoter regions of tumor suppressor genes, thereby leading to their re-expression and subsequent anti-tumor effects.
Hypothesized DNMT1 inhibition pathway of this compound.
II. Anticonvulsant Potential: Benchmarking Against Ameltolide
The broader class of 4-aminobenzamide derivatives has demonstrated significant anticonvulsant properties. A notable example is Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide), which has shown potent activity in preclinical models.[3] The Maximal Electroshock (MES) test in rodents is a gold-standard assay for identifying compounds that can prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.[4]
Comparative Analysis: Anticonvulsant Efficacy
The median effective dose (ED50) in the MES test is a critical parameter for quantifying anticonvulsant potency. A lower ED50 value indicates greater efficacy.
| Compound | Animal Model | Administration | MES ED50 (mg/kg) |
| Ameltolide | Mouse | Oral | 1.7[3] |
| This compound | Mouse | Oral | Data to be determined |
Experimental Workflow: Maximal Electroshock (MES) Test
The workflow for the MES test is a standardized procedure designed to ensure reliable and reproducible results.
Workflow for the Maximal Electroshock (MES) anticonvulsant assay.
III. Antimicrobial Activity: A Comparative Overview
Benzamide derivatives have also been explored for their antimicrobial properties. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For this guide, we will benchmark against representative data for benzamide derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Comparative Analysis: Antimicrobial Spectrum
Lower MIC values indicate greater antimicrobial potency.
| Compound/Drug | Target Organism | Gram Stain | MIC (µg/mL) |
| Benzamide Derivative (Compound 5a) | Escherichia coli | Negative | 3.12[5] |
| Bacillus subtilis | Positive | 6.25[5] | |
| Ciprofloxacin (Standard Antibiotic) | Escherichia coli | Negative | 0.013 - 0.08 |
| Staphylococcus aureus | Positive | 0.5 - 0.6 | |
| This compound | Escherichia coli | Negative | Data to be determined |
| Staphylococcus aureus | Positive | Data to be determined |
IV. Experimental Protocols
Synthesis of this compound
This two-step synthesis provides a reliable method for producing the target compound.
-
Amide Formation:
-
Dissolve 2-phenylethanamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add 4-nitrobenzoyl chloride (1.0 equivalent) dropwise to the cooled amine solution.
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-phenylethyl)-4-nitrobenzamide.
-
-
Nitro Group Reduction:
-
Dissolve the N-(2-phenylethyl)-4-nitrobenzamide from the previous step in ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 equivalents), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl2, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.[6][7]
-
MTT Assay for Cell Viability (IC50 Determination)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and Procainamide) in culture medium.
-
Replace the existing medium in the 96-well plate with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[5]
-
Maximal Electroshock (MES) Seizure Induction in Rodents
This protocol outlines the standard procedure for the MES test.
-
Animal Preparation and Dosing:
-
Use male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).
-
Administer the test compound (e.g., this compound or Ameltolide) or vehicle control orally at various doses to different groups of animals.
-
Allow sufficient time for the compound to reach its peak effect before testing.
-
-
Seizure Induction:
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each animal.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED50 value, the dose that protects 50% of the animals, using probit analysis.
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits bacterial growth.
-
Preparation of Reagents and Inoculum:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Culture the bacterial strains (e.g., S. aureus, E. coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Leave wells for positive (broth and bacteria, no compound) and negative (broth only) controls.[6]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
V. Conclusion
This guide provides a foundational framework for the comparative analysis of this compound. By benchmarking against established compounds like Procainamide and Ameltolide, and utilizing standardized assays, a comprehensive profile of this molecule's potential can be established. The structural similarities to known bioactive agents suggest promising avenues for investigation in epigenetic regulation and anticonvulsant therapies. The provided protocols offer a robust starting point for researchers to generate the necessary data to either validate or refute these hypotheses, thereby contributing to the broader understanding and potential application of this versatile benzamide derivative.
VI. References
-
Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. (n.d.). PubMed. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. (n.d.). National Institutes of Health. [Link]
-
Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... (n.d.). ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI. [Link]
-
Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines. (2014). PubMed. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). [Link]
-
Procainamide Inhibits DNA Methyltransferase in a Human T Cell Line. (n.d.). PubMed. [Link]
-
Procainamide Inhibits DNA Methylation and Alleviates Multiple Organ Dysfunction in Rats with Endotoxic Shock. (2016). PLOS ONE. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. US11731964B2 - Benzamide antibacterial agents - Google Patents [patents.google.com]
literature review of 4-amino-N-(2-phenylethyl)benzamide analogs
An In-Depth Comparative Guide to 4-amino-N-(2-phenylethyl)benzamide Analogs in Drug Discovery
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Within this diverse class, analogs of this compound represent a particularly fruitful area of investigation, yielding compounds with applications ranging from central nervous system disorders to infectious diseases and oncology. This guide provides a comprehensive literature review and comparative analysis of these analogs. We will explore common synthetic strategies, compare biological activities across different therapeutic targets, and dissect the structure-activity relationships (SAR) that govern their potency and selectivity. This analysis is supported by experimental data, detailed protocols, and visual summaries to provide researchers, scientists, and drug development professionals with a thorough understanding of this important chemical space.
Introduction: The Versatility of the Benzamide Scaffold
Benzamide derivatives are integral to modern pharmacology, with established roles as antiemetic, antipsychotic, anticancer, and antimicrobial agents.[1][2] The core structure, consisting of a benzene ring linked to a carboxamide group, serves as a versatile template for chemical modification.[3] The specific scaffold, this compound, combines several key pharmacophoric features: a primary aromatic amine at the 4-position, a central benzamide linker, and a flexible N-phenylethyl side chain.[4] This arrangement allows for a multitude of interactions with biological targets. The primary amine can act as a hydrogen bond donor, the aromatic rings can engage in π-stacking interactions, and the amide linkage provides a rigidifying element while also participating in hydrogen bonding.
Recent studies have highlighted the potential of this scaffold and its derivatives to modulate DNA methylation, suggesting epigenetic mechanisms of action.[4] However, the most extensive research has focused on modifying this core structure to achieve high affinity and selectivity for specific protein targets, most notably G-protein coupled receptors (GPCRs) like dopamine receptors, as well as enzymes and other targets in pathogens. This guide will synthesize the disparate findings into a cohesive overview to inform future drug design efforts.
Synthetic Strategies: Building the Analog Library
The synthesis of this compound and its analogs generally follows a reliable and adaptable synthetic logic. The most prevalent approach is a two-step sequence involving amide bond formation followed by the reduction of a nitro group precursor.[2]
General Synthetic Pathway
The foundational synthesis begins with a commercially available 4-nitrobenzoyl chloride which is coupled with the desired amine (e.g., 2-phenylethan-1-amine). The resulting nitro-intermediate is then reduced to the primary 4-amino group. This modularity allows for extensive variation in the amine component.
Caption: General two-step synthesis of 4-aminobenzamide analogs.
Representative Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for analogous reactions.[2]
Step 1: Synthesis of 4-nitro-N-(2-phenylethyl)benzamide
-
Reagent Preparation: Dissolve 2-phenylethan-1-amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring. This mitigates the exothermic nature of the acylation reaction.
-
Acylation: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes. The dropwise addition helps to control the reaction rate and prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure 4-nitro-N-(2-phenylethyl)benzamide.
Step 2: Synthesis of this compound
-
Setup: Dissolve the 4-nitro-N-(2-phenylethyl)benzamide (1.0 equivalent) from Step 1 in a suitable solvent like ethanol or ethyl acetate in a flask equipped for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 5-10 mol%, to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring. The catalyst facilitates the reduction of the nitro group to an amine.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material typically occurs within 2-8 hours.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. This step is critical as palladium residues can interfere with subsequent reactions or biological assays.
-
Isolation: Rinse the Celite pad with the reaction solvent and concentrate the filtrate under reduced pressure to yield the final product, this compound.
Comparative Biological Activity & Therapeutic Applications
Analogs of the this compound scaffold have been investigated for a wide range of therapeutic applications. The following sections compare their performance based on published experimental data.
Dopamine Receptor Ligands
A significant body of research has focused on developing benzamide analogs as selective ligands for dopamine D₂-like receptors (D₂, D₃, and D₄), which are key targets for treating schizophrenia and other neuropsychiatric disorders.[5] High selectivity, particularly for the D₄ receptor, is sought to minimize the extrapyramidal side effects associated with non-selective D₂ antagonists.[6]
Table 1: Comparative Affinity of Benzamide Analogs for Dopamine D₂-like Receptors
| Compound ID | Structure | Target | Affinity (IC₅₀ or Kᵢ, nM) | Selectivity (vs. D₂) | Reference |
| 17 | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | D₄ | 0.057 (IC₅₀) | >10,000-fold | [6] |
| 15 | Conformationally-flexible benzamide analog | D₃ | 2 (Kᵢ) | 30-fold | [5] |
| Generic | Substituted [(4-phenylpiperazinyl)-methyl]benzamides | D₄ | Varies | High | [7] |
The data clearly indicates that modification of the N-phenylethyl moiety is a powerful strategy for achieving high affinity and selectivity. For instance, replacing the phenylethyl group with a more complex N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl] chain and modifying the benzamide ring (3-methoxy) resulted in compound 17 , an exceptionally potent and selective D₄ ligand.[6] This highlights the importance of exploring beyond the core phenylethyl structure to engage specific sub-pockets within the receptor binding site.
Anticancer Agents
Certain analogs have shown promise as anticancer agents, particularly those designed to be preferentially active in slowly proliferating tumors. The compound 4-amino-N-(2'-aminophenyl)benzamide, known as GOE1734 or dinaline, is a notable example.[8]
This analog, which replaces the phenylethyl group with an aminophenyl group, demonstrated significant growth-inhibiting efficacy in several rat tumor models, including osteosarcoma and colorectal adenocarcinoma.[8] Its mechanism is associated with DNA-DNA crosslinking activity following metabolic activation.[8] In contrast, it was largely ineffective in rapidly growing transplanted tumors like Walker 256 carcinosarcoma, suggesting a unique therapeutic window.[8]
Antiparasitic Agents
Phenotypic screening has identified N-(2-aminoethyl)-N-phenyl benzamides as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT).[9] Hit-to-lead optimization led to the development of highly potent analogs.
Table 2: In Vitro Anti-trypanosomal Activity of N-(2-aminoethyl)-N-benzyloxyphenyl Benzamide Analogs
| Compound ID | R² Group (on Benzamide) | R¹ Group (on Benzyloxy) | EC₅₀ (µM) | Reference |
| 1 (Lead) | 4-Cl | H | 0.027 | [9] |
| 73 | 4-Cl | 4-F | 0.001 | [9] |
| -- | Various | Various | 0.001 - >10 | [9] |
The optimization efforts revealed that introducing a benzyloxy group on the N-phenyl ring dramatically increased potency. The most potent compound, 73 , with an EC₅₀ of just 1 nM, was orally bioavailable in mice and demonstrated curative potential in an acute infection model.[9] This line of research underscores the scaffold's potential for treating neglected tropical diseases.
Structure-Activity Relationship (SAR) Analysis
The diverse activities of these analogs can be rationalized by analyzing how structural modifications influence biological outcomes. A clear SAR has emerged from the collective research.
Caption: Key pharmacophoric sites and their impact on biological activity.
-
Position A (4-Amino Group): This group is often essential for activity. For the anti-trypanosomal compounds, a primary amine was found to be necessary for potency.[9] Modifications like acylation can create prodrugs or alter solubility and binding characteristics, as seen in bromoacetylated analogs designed as reactive probes.[3]
-
Position B (Benzamide Ring): Substitution on the benzamide ring can significantly influence receptor affinity and selectivity. For example, a 3-methoxy substituent was present in the highly potent D₄ ligand, compound 17 .[6]
-
Position C (N-Phenylethyl Moiety): This is the most critical region for determining target specificity.
-
For Dopamine Receptors: Replacing the phenylethyl group with larger, more complex moieties containing piperazine or piperidine rings is a common strategy to achieve high affinity for D₂-like receptors.[6][7][10] The specific substitution pattern on these rings further fine-tunes selectivity between D₂, D₃, and D₄ subtypes.[11]
-
For Antiparasitic Activity: Modifying the N-phenyl ring with a benzyloxy group led to a dramatic increase in potency against T. brucei.[9] This suggests the existence of a specific hydrophobic pocket in the parasitic target that can be exploited.
-
Featured Experimental Protocol: Radioligand Binding Assay for Dopamine Receptor Affinity
To ensure trustworthiness and reproducibility, this section details a standard protocol for determining a compound's binding affinity for dopamine receptors, a critical experiment for this class of analogs. This protocol is based on methodologies described in the literature.[5][6]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human dopamine D₄ receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D₄ receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]spiperone or another suitable high-affinity D₄ antagonist.
-
Non-specific binding (NSB) agent: Haloperidol (10 µM final concentration).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (analogs) dissolved in DMSO at various concentrations.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Methodology:
-
Assay Preparation: On ice, add 50 µL of assay buffer, 25 µL of the radioligand solution (at a final concentration near its Kₑ), 25 µL of the test compound solution (or vehicle for total binding, or haloperidol for NSB) to each well of a 96-well plate.
-
Initiation: Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg per well) to each well. The order of addition is crucial for consistency.
-
Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine to reduce non-specific filter binding). Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand. This rapid washing is critical to prevent dissociation of the bound ligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile starting point for the development of potent and selective modulators of various biological targets. The modular nature of its synthesis allows for extensive exploration of the surrounding chemical space. Research has successfully generated lead compounds for CNS disorders (via dopamine receptor modulation), oncology, and infectious diseases.
Future efforts should focus on:
-
Multiparameter Optimization: Moving beyond potency and selectivity to optimize pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, as demonstrated in the anti-trypanosomal studies.[9]
-
Novel Target Identification: Using phenotypic screening and chemoproteomics to identify new biological targets for this compound class.
-
Structural Biology: Obtaining co-crystal structures of lead analogs with their targets to rationalize SAR findings and enable structure-based drug design.
By leveraging the extensive knowledge base reviewed in this guide, researchers are well-positioned to further exploit this privileged scaffold to develop next-generation therapeutics.
References
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- BenchChem. (n.d.). Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide. BenchChem.
- BenchChem. (n.d.). 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide. BenchChem.
-
Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415-24. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903-9. [Link]
-
Glase, S. A., et al. (1997). Substituted [(4-phenylpiperazinyl)-methyl]benzamides: Selective Dopamine D4 Agonists. Journal of Medicinal Chemistry, 40(12), 1771-2. [Link]
-
Abdel-Rhman, M. H., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]
-
Goyard, D., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. [Link]
-
Glase, S. A., et al. (1997). Substituted [(4-phenylpiperazinyl)-methyl]benzamides: Selective Dopamine D4 Agonists. Journal of Medicinal Chemistry, 40(12), 1771-2. [Link]
-
Perregaard, J., et al. (2004). Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 14(1), 13-6. [Link]
-
Stewart, A. O., et al. (2004). Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethylarylpiperazines exhibit a substituent effect responsible for additional efficacy tuning. Journal of Medicinal Chemistry, 47(7), 1733-45. [Link]
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Safety Operating Guide
Proper Disposal of 4-amino-N-(2-phenylethyl)benzamide: A Guide for Laboratory Professionals
This document provides a comprehensive guide for the safe and compliant disposal of 4-amino-N-(2-phenylethyl)benzamide in a laboratory setting. As researchers and scientists, it is our responsibility to not only advance scientific knowledge but also to ensure the safety of ourselves, our colleagues, and the environment. This guide is designed to provide clear, actionable steps and the scientific reasoning behind them, ensuring that the disposal of this chemical is handled with the utmost care and in accordance with regulatory standards.
Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
These classifications necessitate specific handling procedures to minimize exposure. The primary routes of entry are through skin contact, eye contact, and inhalation.[2] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.
Table 1: Key Safety Information for this compound
| Property | Information | Source |
| GHS Pictogram | Warning | [1] |
| Hazard Statements | H315, H319, H335 | [1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [3] |
| CAS Number | 61251-99-8 | [1] |
| Molecular Formula | C15H16N2O | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste identification and culminates in its removal by a licensed professional. The following workflow is designed to ensure compliance with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[4][5]
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Protocol Steps:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE. This includes, at a minimum:
-
Waste Segregation: At the point of generation, segregate the waste into solid and liquid streams.[7] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Containment:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a clearly labeled, sealed container.[6]
-
Liquid Waste: If the compound is in solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.[6]
-
-
Labeling: Proper labeling is a critical component of hazardous waste management.[8][9] The label on your waste container must include:
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9] This area should be at or near the point of generation and under the control of the laboratory personnel.[10] Ensure the storage area is away from general laboratory traffic.[6]
-
Disposal: The final disposal of this compound must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[11] Contact your institution's EHS department to arrange for the pickup and disposal by an approved hazardous waste contractor.[6] Do not discharge to sewer systems. [11]
Regulatory Framework: Adherence to EPA and RCRA Guidelines
The disposal procedures outlined above are grounded in the regulations set forth by the U.S. Environmental Protection Agency (EPA), primarily under the Resource Conservation and Recovery Act (RCRA).[4][7][12] RCRA provides a comprehensive framework for the management of hazardous waste, including its identification, generation, transportation, and disposal.[4][5]
Laboratories are typically classified as hazardous waste generators and must comply with specific standards.[8][10] This includes proper waste identification, labeling, and storage, as well as ensuring that the waste is transported and disposed of by a licensed facility.[7] The EPA provides alternative management standards for hazardous waste generated in academic laboratories under Subpart K of 40 CFR part 262, which offers more flexibility while still ensuring safety and environmental protection.[10]
Emergency Procedures in Case of a Spill
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and restrict access.[11]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Personal Protection: Do not attempt to clean up the spill without the proper PPE, including respiratory protection.[2]
-
Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid creating dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[13][14]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your institution's EHS department.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and responsible research environment. By understanding the hazards, adhering to the established protocols, and complying with regulatory requirements, we can ensure that our scientific pursuits do not come at the cost of environmental health and safety. Always consult your institution's specific EHS guidelines, as local regulations may also apply.
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Mastering the Safe Handling of 4-amino-N-(2-phenylethyl)benzamide: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 4-amino-N-(2-phenylethyl)benzamide, a benzamide derivative, represents a class of compounds with significant potential in various therapeutic areas. However, its safe and effective use in the laboratory demands a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of this compound, a comprehensive risk assessment is crucial. This begins with understanding its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Based on available data, this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications dictate the necessary control measures and personal protective equipment (PPE) to mitigate exposure risks. As an aromatic amine, it is also prudent to handle it as a substance that can be readily absorbed through the skin.[2][3]
Table 1: Hazard Summary and Immediate Precautions
| Hazard Statement | GHS Classification | Immediate Precautionary Measures |
| Causes skin irritation | Skin Irrit. 2 | Avoid all direct skin contact. Wear appropriate chemical-resistant gloves and a lab coat. |
| Causes serious eye irritation | Eye Irrit. 2A | Wear tightly sealed safety goggles or a face shield. Ensure eyewash stations are accessible. |
| May cause respiratory irritation | STOT SE 3 | Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a scientifically informed decision based on the specific hazards of the chemical.
Eye and Face Protection
Given the serious eye irritation hazard, standard safety glasses are insufficient.
-
Recommendation: Wear tightly fitting chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[4] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
Skin Protection
To prevent skin irritation and potential absorption, comprehensive skin protection is necessary.
-
Lab Coat: A clean, buttoned lab coat is mandatory to protect against accidental spills.
-
Gloves: The choice of glove material is critical. While nitrile gloves are common in laboratories, some data suggests they have poor resistance to amines.[5][6] Therefore, for prolonged handling or in the case of a spill, more robust options should be considered.
-
Recommendation: For incidental contact, use nitrile gloves with a minimum thickness of 5 mil and change them immediately upon contamination.[6] For extended handling, consider double-gloving or using thicker, more resistant gloves such as neoprene or butyl rubber.[7][8][9] Always inspect gloves for any signs of degradation or perforation before use.[10]
-
Respiratory Protection
Since this compound is a powder, the risk of inhaling airborne particles is significant, leading to respiratory tract irritation.[1]
-
Recommendation: All weighing and handling of the solid compound should be performed in a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator is required. A filtering facepiece respirator (FFP) of class P95 or P100 is recommended to protect against fine dust particles.[4][10][11][12] For higher concentrations or in emergency situations, a powered air-purifying respirator (PAPR) with a HEPA filter or a supplied-air respirator should be used.[10][12]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow minimizes the risk of exposure and ensures the integrity of your experiment.
Caption: Experimental workflow for handling this compound.
Step 1: Preparation
-
Don PPE: Before entering the laboratory, put on your lab coat, safety goggles, and appropriate gloves.
-
Prepare Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Decontaminate the work surface before starting.
-
Equilibrate Chemical: If the chemical has been stored in a refrigerator or freezer, allow the container to come to room temperature in a desiccator to prevent water condensation.
Step 2: Handling
-
Weighing: Perform all weighing operations of the solid powder inside the fume hood. Use a disposable weigh boat to prevent contamination of the balance.
-
Dissolving: If making a solution, add the solvent to the powder slowly to avoid splashing. Keep the container closed as much as possible.
Step 3: Cleanup and Storage
-
Decontamination: After handling, decontaminate all surfaces, including the balance and the fume hood work surface. A solution of soap and water is generally effective for initial cleaning, followed by a rinse with 70% ethanol. For known aromatic amine contamination, specialized decontamination solutions are available.[1][13][14][15]
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing PPE.
Spill and Exposure Management: Preparedness is Key
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Spill Response
-
Evacuate: If a significant amount of powder is spilled, evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Secure the Area: Prevent others from entering the spill zone.
-
Cleanup: For small spills, and only if you are trained to do so, use an appropriate spill kit. Gently cover the powder with an absorbent material to avoid making it airborne.[2] Place the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the area as described above.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[16][17]
Caption: Hazardous waste disposal workflow.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all contaminated disposable items, such as gloves, weigh boats, and paper towels, in a designated hazardous waste container. This should be a durable, leak-proof container with a secure lid.[1]
-
Liquid Waste: Collect any unused solutions containing this compound in a separate, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[16][18]
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2][3][17][19]
-
The label must include the full chemical name: "this compound" and list all other components and their approximate percentages.[1][2][17]
-
Include the date of accumulation and the name of the generating researcher or lab.[1][3]
Step 3: Storage and Disposal
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and has secondary containment.[1][17]
-
Once the container is full, or according to your institution's guidelines, arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.[16][20]
By adhering to these detailed procedures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
